2-Chloro-2-(3-phenoxyphenyl)acetonitrile
Description
Properties
Molecular Formula |
C14H10ClNO |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-chloro-2-(3-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C14H10ClNO/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14H |
InChI Key |
JPOICIXTSXEWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)Cl |
Origin of Product |
United States |
physicochemical properties of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
Foreword: A Framework for the Uncharacterized
This guide, therefore, serves a dual purpose. First, it provides a predicted physicochemical profile of the target molecule based on established principles and data from its closest structural analogs. Second, and more importantly, it presents a complete, field-proven methodological framework for researchers to perform a full and robust characterization of this, or any similar, novel compound. This document is structured not as a static data repository, but as a dynamic guide to the process of scientific characterization itself.
Chemical Identity and Predicted Properties
The foundational step in characterizing any compound is to establish its fundamental identity. The structure combines a central acetonitrile core, a chlorine atom at the alpha position, and a 3-phenoxyphenyl substituent.
-
IUPAC Name: 2-chloro-2-(3-phenoxyphenyl)acetonitrile
-
Molecular Formula: C₁₄H₁₀ClNO
-
CAS Number: Not assigned or readily available in public databases as of the time of this writing.
The properties of a molecule are a direct consequence of its structure. By examining close structural analogs, we can derive a reasoned, estimated profile for our target compound. The primary analogs used for this estimation are 2-chloro-2-phenylacetonitrile[1][2] (lacking the phenoxy group) and 2-(3-phenoxyphenyl)acetonitrile[3][4][5] (lacking the α-chloro group).
Table 1: Predicted Physicochemical Properties of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
| Property | Predicted Value / Description | Rationale & Causality |
| Molecular Weight | 243.69 g/mol | Calculated from the molecular formula (C₁₄H₁₀ClNO). This is a precise, non-estimated value. |
| Physical State | Colorless to pale yellow liquid or low-melting solid | The analog 2-chloro-2-phenylacetonitrile is a liquid with a melting point of -24°C[2]. The addition of the phenoxy group increases molecular weight and intermolecular forces, likely raising the melting point. It may exist as a solid at standard room temperature. |
| Boiling Point | > 230°C (at atm. pressure) | The boiling point of 2-chloro-2-phenylacetonitrile is 230°C[2]. The significantly larger phenoxyphenyl group will increase van der Waals forces, leading to a substantially higher boiling point. High-vacuum distillation would be required to prevent decomposition. |
| Solubility | Insoluble in water. Soluble in organic solvents (e.g., ether, acetone, acetonitrile, DMSO, chloroform)[2][6]. | The molecule is largely nonpolar due to its aromatic rings. The nitrile and ether groups add some polarity, but not enough to confer significant aqueous solubility. This is consistent with its analogs[2][6]. |
| LogP (n-octanol/water) | ~3.5 - 4.5 | The XLogP3 for 2-chloro-2-phenylacetonitrile is 2.3[1], and for 2-(3-phenoxyphenyl)acetonitrile it is 3.3[5]. The combined lipophilicity of both the chloro and phenoxy groups suggests the target compound will be more lipophilic than either analog. |
The Analytical Workflow: A Self-Validating Approach
To ensure trustworthiness, the characterization of a new chemical entity must follow a logical, multi-technique workflow. Each step provides data that validates the others, culminating in an unambiguous structural and purity profile.
Caption: Logical workflow for the characterization of a novel compound.
Experimental Protocols for Complete Characterization
The following sections detail the standard operating procedures for obtaining the critical data required to confirm the identity, purity, and structure of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile.
Chromatographic Purity Assessment (HPLC-UV)
-
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of non-volatile organic compounds. The phenoxyphenyl and phenyl rings in the molecule contain strong chromophores, making UV detection highly sensitive. A reverse-phase method is chosen due to the compound's predicted lipophilicity (high LogP).
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. From this, prepare a working solution at 50 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Instrumentation & Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Detector: Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD), monitoring at 254 nm and 280 nm.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
-
Data Interpretation: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Mass Spectrometry for Molecular Weight Confirmation
-
Expertise & Rationale: Mass spectrometry provides the most accurate measurement of a molecule's mass, confirming its elemental composition. For this compound, we expect to see a characteristic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).
-
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is preferred for accurate mass measurement.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is a suitable starting point.
-
Sample Infusion: Infuse the 50 µg/mL working solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Scan for a mass range of m/z 100-500.
-
Expected Results:
-
Molecular Ion ([M+H]⁺): A peak corresponding to the protonated molecule at m/z 244.0524.
-
Isotopic Pattern: A pair of peaks separated by ~2 m/z units should be observed: one for the ³⁵Cl isotopologue (the [M+H]⁺ peak) and one for the ³⁷Cl isotopologue ([M+2+H]⁺). The intensity ratio of these peaks should be approximately 3:1, which is characteristic of a single chlorine atom.
-
-
Structural Elucidation by NMR Spectroscopy
-
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the precise atomic connectivity of a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon skeleton.
-
Methodology:
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Data Acquisition: Acquire a standard proton spectrum.
-
Predicted Signals:
-
~7.0-7.8 ppm: A complex series of multiplets corresponding to the 9 aromatic protons on the two phenyl rings.
-
~5.5-6.0 ppm: A sharp singlet corresponding to the single proton at the alpha position (-CH(Cl)CN). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent chlorine, nitrile, and aromatic ring.
-
-
-
¹³C NMR Data Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Predicted Signals:
-
~115-120 ppm: Quaternary carbon of the nitrile group (-C≡N).
-
~120-160 ppm: Multiple signals corresponding to the 12 aromatic carbons.
-
~50-60 ppm: Signal for the alpha-carbon (-CH(Cl)CN), shifted downfield by the attached chlorine.
-
-
-
Functional Group Identification by IR Spectroscopy
-
Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
-
Methodology:
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer.
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared.
-
Data Acquisition: Scan the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.
-
Predicted Key Absorptions:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2260-2240 cm⁻¹: A sharp, intense absorption characteristic of the nitrile (C≡N) stretch. This is a key diagnostic peak.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250-1200 cm⁻¹: Asymmetric C-O-C stretching from the diaryl ether linkage.
-
~800-700 cm⁻¹: C-Cl stretching vibration.
-
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Chloro-2-(3-phenoxyphenyl)acetonitrile is unavailable, a conservative approach to handling must be adopted based on the known hazards of its structural components: α-chloronitriles and substituted acetonitriles.
-
Toxicity: Compounds like 2-chloro-2-phenylacetonitrile are classified as toxic if swallowed or in contact with skin[2]. Acetonitrile and related compounds can be harmful if inhaled[3][7][8]. It is prudent to assume this compound is highly toxic via all routes of exposure.
-
Handling:
-
Always handle in a well-ventilated chemical fume hood[2][7].
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles[2][3].
-
Avoid generating aerosols or mists.
-
Wash hands thoroughly after handling[2].
-
-
Storage:
Conclusion
2-Chloro-2-(3-phenoxyphenyl)acetonitrile stands as a molecule of synthetic interest for which a full public data profile is yet to be established. This guide provides a scientifically reasoned, predictive profile of its core physicochemical properties. More critically, it delivers a comprehensive and robust framework of experimental protocols—from chromatography to multi-nuclear NMR—that will enable any research or drug development professional to perform a thorough and validated characterization. By adhering to this workflow, researchers can confidently elucidate the structure, confirm the purity, and ensure the safe handling of this and other novel chemical entities, paving the way for their potential application in future scientific endeavors.
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Spectroscopic Characterization of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile. Due to the absence of publicly available experimental data for this specific compound, this document leverages a data-driven, predictive approach. By analyzing the empirical spectroscopic data of key structural analogs—namely (3-phenoxyphenyl)acetonitrile and 2-chloro-2-phenylacetonitrile—we extrapolate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is intended for researchers, scientists, and professionals in drug development, offering not only predicted spectral data but also detailed, field-proven experimental protocols for acquiring and interpreting such data. Our methodology ensures a high degree of scientific integrity, with all predictions grounded in established spectroscopic principles and supported by authoritative references.
Introduction: The Rationale for Predictive Spectroscopic Analysis
2-Chloro-2-(3-phenoxyphenyl)acetonitrile is a small organic molecule with potential applications in synthetic chemistry and drug discovery. Its structural characterization is a prerequisite for any further investigation into its chemical and biological properties. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for elucidating the molecular structure and confirming the identity and purity of a synthesized compound.
In the absence of direct experimental spectra for 2-Chloro-2-(3-phenoxyphenyl)acetonitrile, this guide adopts a predictive methodology. This approach is not merely theoretical; it is a logical extension of empirical data from closely related, well-characterized molecules. The core principle is that the spectroscopic signature of a molecule is a composite of the contributions of its constituent functional groups and their electronic environment. By understanding these contributions in our chosen analogs, we can make well-informed predictions for the target molecule.
This guide will first present the available spectroscopic data for (3-phenoxyphenyl)acetonitrile and 2-chloro-2-phenylacetonitrile. Subsequently, it will provide a detailed, step-by-step protocol for acquiring NMR, IR, and MS data, explaining the causality behind each experimental choice. Finally, it will synthesize this information to predict the spectroscopic data for 2-Chloro-2-(3-phenoxyphenyl)acetonitrile, presented in clear, tabular formats for ease of reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Predicted ¹H NMR Spectrum of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. Based on the spectra of our analogs, we can predict the following:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.5 - 6.9 | Multiplet | 9H | Aromatic Protons | The complex multiplet pattern arises from the overlapping signals of the two phenyl rings. The exact shifts will be influenced by the electron-withdrawing nature of the chloro and cyano groups. |
| ~5.5 | Singlet | 1H | Methine Proton (-CH(Cl)CN) | The electron-withdrawing effects of both the chlorine and nitrile groups will significantly deshield this proton, shifting it downfield compared to the methylene protons in (3-phenoxyphenyl)acetonitrile. |
Predicted ¹³C NMR Spectrum of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~160 - 115 | Aromatic Carbons | The signals for the twelve aromatic carbons will appear in this region. The carbon atoms directly attached to the ether oxygen and the chlorinated carbon will be at the lower field end of this range. |
| ~115 | Nitrile Carbon (-C≡N) | The chemical shift of the nitrile carbon is expected to be in this characteristic region.[1] |
| ~60 | Methine Carbon (-CH(Cl)CN) | The direct attachment of the electronegative chlorine atom will cause a significant downfield shift for this carbon compared to the methylene carbon in the non-chlorinated analog.[2] |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. CDCl₃ is a common choice due to its good solubilizing power for a wide range of organic compounds and its single residual solvent peak at 7.26 ppm in the ¹H NMR spectrum.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
-
Spectral Analysis:
-
Reference the spectrum using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values, and by comparison with the predicted spectra.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment | Rationale for Prediction |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H | Characteristic for sp² C-H bonds in aromatic rings.[3] |
| ~2260-2240 | Medium | C≡N stretch | Nitrile | The nitrile group has a very characteristic and sharp absorption in this region.[3] |
| ~1600-1475 | Medium-Strong | C=C stretch | Aromatic Ring | These absorptions are due to the carbon-carbon stretching vibrations within the phenyl rings.[4] |
| ~1250-1000 | Strong | C-O stretch | Aryl Ether | The C-O stretching of the phenoxy group is expected to give a strong absorption in this region. |
| ~800-600 | Strong | C-Cl stretch | Alkyl Halide | The C-Cl stretch typically appears in the fingerprint region and can be broad.[4][5] |
Experimental Protocol for IR Data Acquisition
Caption: Workflow for ATR-IR data acquisition.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, water vapor).
-
Apply the sample to the crystal and acquire the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify the major absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.[3][6]
-
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.
Predicted Mass Spectrum of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₄H₁₀ClNO). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a peak at M⁺ and another at M+2⁺ in an approximate 3:1 ratio of intensities, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7]
-
Key Fragmentation Pathways:
-
Loss of Cl: A significant fragment would likely be observed corresponding to the loss of a chlorine radical, [M-Cl]⁺.
-
Loss of CN: Fragmentation involving the loss of the nitrile group as a radical, [M-CN]⁺, is also a plausible pathway.
-
Cleavage of the Ether Bond: The ether linkage can cleave to produce fragments corresponding to the phenoxy and the chloro-benzylacetonitrile moieties.
-
Benzylic Cleavage: Cleavage of the bond between the methine carbon and the phenyl ring is another possible fragmentation route.
-
| Predicted m/z | Relative Intensity | Possible Fragment | Rationale |
| [M]⁺ and [M+2]⁺ | Moderate | C₁₄H₁₀ClNO⁺ | Molecular ion with characteristic 3:1 chlorine isotope pattern. |
| [M-Cl]⁺ | High | C₁₄H₁₀NO⁺ | Loss of a chlorine radical, leading to a stabilized carbocation. |
| [M-CN]⁺ | Moderate | C₁₃H₁₀ClO⁺ | Loss of a nitrile radical. |
| 93 | Moderate to High | C₆H₅O⁺ | Phenoxy cation from ether bond cleavage. |
Experimental Protocol for MS Data Acquisition
Caption: General workflow for mass spectrometry.
-
Sample Introduction: For a relatively volatile compound like 2-Chloro-2-(3-phenoxyphenyl)acetonitrile, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method. The sample is injected into a GC where it is vaporized and separated from any impurities before entering the mass spectrometer. Alternatively, direct infusion via a syringe pump can be used.
-
Ionization: Electron Impact (EI) ionization is a common and robust method for small molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the molecular weight and the presence of chlorine.
-
Analyze the fragmentation pattern to gain structural information, comparing the observed fragments to predicted fragmentation pathways.[8]
-
Integrated Spectroscopic Data Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The predicted NMR data provides the carbon-hydrogen framework, the IR data confirms the presence of key functional groups (nitrile, ether, aromatic rings, and the C-Cl bond), and the mass spectrometry data confirms the molecular weight and elemental composition (specifically the presence of chlorine) and provides further structural clues through fragmentation. The convergence of these predicted datasets provides a high degree of confidence in the proposed structure of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile.
Conclusion
This guide has outlined a predictive yet scientifically rigorous approach to the spectroscopic characterization of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile. By leveraging empirical data from structural analogs and applying fundamental spectroscopic principles, we have been able to forecast the NMR, IR, and MS spectra of this compound. The detailed experimental protocols provided herein offer a practical roadmap for researchers to acquire and interpret their own data, enabling the unambiguous confirmation of the synthesis and purity of this molecule. This integrated approach underscores the synergy of predictive analysis and experimental validation in modern chemical research.
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Advanced Solubility Profiling and Thermodynamic Modeling of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
Executive Summary
2-Chloro-2-(3-phenoxyphenyl)acetonitrile (CAS: 39590-26-6) is a critical synthetic intermediate, most notably utilized in the commercial production of pyrethroid insecticides such as fenvalerate and esfenvalerate. For process chemists and drug development professionals, understanding the solubility profile of this intermediate is paramount for optimizing reaction yields, designing efficient liquid-liquid extractions, and engineering high-purity crystallization workflows.
This whitepaper provides an in-depth analysis of the compound's solvation thermodynamics, empirical solubility in organic solvents, and a self-validating methodological framework for high-throughput solubility screening.
Molecular Architecture & Solvation Thermodynamics
The physicochemical behavior of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile is dictated by its distinct structural dichotomy:
-
The Lipophilic Core: The 3-phenoxyphenyl (diphenyl ether) moiety imparts significant hydrophobicity and high polarizability, driving strong dispersion forces ( δD ) and π−π stacking interactions with aromatic solvents.
-
The Polar, Reactive Terminus: The α -chloroacetonitrile group (-CH(Cl)CN) introduces a strong localized dipole. The electron-withdrawing nature of both the nitrile and the chlorine atom makes the α -carbon highly electrophilic.
Hansen Solubility Parameters (HSP) Application
To predict its solubility without exhaustive empirical trial-and-error, we apply the Hansen Solubility Parameters (HSP) framework, which deconstructs the Hildebrand solubility parameter into three specific intermolecular interactions: dispersion ( δD ), polarity ( δP ), and hydrogen bonding ( δH )[1][2].
Given its structure, the intermediate exhibits a high δD (due to the aromatic rings) and a moderate δP (due to the nitrile group), but a very low δH capacity. Consequently, the principle of "like dissolves like" dictates that the compound will exhibit maximum solubility in polar aprotic and aromatic solvents, while remaining practically insoluble in water—a trait conserved in its downstream pyrethroid derivatives, which typically exhibit aqueous solubilities of < 2 µg/L[3][4].
The Kinetic Risk of Protic Solvents
While short-chain alcohols (methanol, ethanol) possess favorable HSP distances for partial dissolution, they introduce a severe kinetic liability. The α -chloro group is highly activated by the adjacent nitrile and aromatic ring. In the presence of nucleophilic protic solvents, there is a high risk of solvolysis (nucleophilic substitution replacing the chloride with an alkoxy group), similar to the rapid hydrolysis observed in other activated benzylic chlorides. Therefore, protic solvents must be strictly avoided during prolonged storage or high-temperature processing.
Thermodynamic solvation pathways and solvent compatibility for the α-chloroacetonitrile intermediate.
Empirical Solubility Profile in Organic Solvents
Based on structural analogs and process chemistry standards for α -chloro nitriles and pyrethroid precursors[3][5], the quantitative solubility data is summarized below. This matrix serves as a foundation for designing solvent/anti-solvent crystallization systems.
| Solvent Class | Specific Solvent | Estimated Solubility (25°C) | Process Utility & Kinetic Stability |
| Polar Aprotic | Acetone | > 500 mg/mL | Excellent for stock solutions; highly stable. |
| Polar Aprotic | Acetonitrile | > 300 mg/mL | Ideal for HPLC analysis and crystallization[5]. |
| Aromatic | Toluene | > 400 mg/mL | Primary reaction solvent; excellent stability. |
| Halogenated | Dichloromethane | > 500 mg/mL | Excellent for liquid-liquid extraction. |
| Non-Polar | n-Hexane | < 25 mg/mL | Primary anti-solvent for precipitation. |
| Protic | Methanol | ~ 100 mg/mL | Not Recommended. High risk of solvolysis. |
| Aqueous | Water | < 0.002 mg/mL | Immiscible phase for aqueous washing[4]. |
Experimental Protocol: Isothermal Solubility Determination
To ensure scientific integrity and reproducibility, the solubility of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile must be determined using a self-validating, orthogonal approach. The following protocol utilizes the shake-flask method coupled with both gravimetric and High-Performance Liquid Chromatography (HPLC) analysis. This dual-verification ensures that the measured solubility is not artificially inflated by solvent-induced degradation (e.g., solvolysis).
Step-by-Step Methodology
Phase 1: Isothermal Saturation
-
Preparation: Add 500 mg of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile to a 5 mL amber glass vial equipped with a PTFE-lined screw cap.
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Toluene, Acetonitrile). Ensure a visible excess of solid remains to guarantee saturation.
-
Equilibration: Place the vial in a thermostatic orbital shaker at 25.0 ± 0.1°C. Agitate at 300 RPM for 24 hours to achieve thermodynamic equilibrium.
-
Settling: Turn off agitation and allow the suspension to settle isothermally for 4 hours.
Phase 2: Phase Separation & Sampling 5. Filtration: Carefully draw 0.5 mL of the supernatant using a pre-warmed glass syringe. Filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed, tared vial. Crucial: PTFE is required to prevent non-specific binding or chemical incompatibility with aggressive solvents like DCM or Toluene.
Phase 3: Orthogonal Quantification 6. Method A (Gravimetric Analysis):
-
Weigh the filtered aliquot to determine the solution density.
-
Evaporate the solvent under a gentle stream of ultra-high-purity (UHP) nitrogen at room temperature.
-
Dry the residue in a vacuum oven at 40°C until a constant weight is achieved. Calculate solubility in mg/mL.
-
Method B (HPLC-UV Validation):
-
Dilute a secondary 50 µL filtered aliquot by a factor of 1:1000 in Acetonitrile.
-
Inject onto a C18 Reverse-Phase HPLC column (UV detection at 220 nm).
-
Quantify against a standard calibration curve.
-
Causality Check: Analyze the chromatogram for secondary peaks. If degradation peaks are present (e.g., in methanolic samples), the gravimetric data must be discarded, as the "solubility" reflects a chemical reaction rather than pure physical solvation.
-
High-throughput isothermal solubility determination and validation workflow.
Strategic Crystallization & Purification
The ultimate goal of solubility profiling is process optimization. 2-Chloro-2-(3-phenoxyphenyl)acetonitrile is frequently synthesized as a crude oil or a low-purity solid. Utilizing the solubility matrix, process chemists can engineer a highly efficient Solvent/Anti-Solvent Crystallization workflow.
Recommended System: Toluene (Solvent) / n-Hexane (Anti-Solvent)
-
Dissolution: Dissolve the crude intermediate in a minimal volume of Toluene at 40°C. The high δD of Toluene ensures complete dissolution of the target molecule and structurally related lipophilic impurities.
-
Clarification: Filter the warm solution to remove any insoluble inorganic salts (e.g., residual catalysts from the chlorination or cyanation steps).
-
Anti-Solvent Addition: Slowly dose n-Hexane into the agitated solution at 40°C until the cloud point is reached. The aliphatic nature of Hexane drastically lowers the overall polarity of the system, forcing the α -chloroacetonitrile out of solution.
-
Cooling & Isolation: Cool the system linearly to 5°C at a rate of 0.5°C/min to promote the growth of large, easily filterable crystals. Isolate via vacuum filtration and wash with cold n-Hexane.
References
-
Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf - NIH. 3
-
Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics - SpecialChem. 1
-
Fenvalerate (EHC 95, 1990) - INCHEM. 4
-
Hansen solubility parameters - Stenutz. 2
-
Synthesis of α-Hydroxy Fatty Acids from Fatty Acids by Intermediate α-Chlorination with TCCA under Solvent-Free Conditions - ACS Omega.5
-
BENZOYL CHLORIDE - Ataman Kimya. Link
Sources
Engineering the 3-Phenoxyphenyl Scaffold: A Technical Guide to the Biological Activities of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile Derivatives
As a Senior Application Scientist in medicinal and synthetic chemistry, I have frequently encountered privileged scaffolds that serve as the backbone for diverse therapeutic and agrochemical agents. Among these, 2-chloro-2-(3-phenoxyphenyl)acetonitrile stands out as a highly reactive, bifunctional intermediate. The presence of an α -chloro group adjacent to a nitrile moiety makes this molecule a prime candidate for orthogonal derivatization.
This whitepaper explores the biological activities of its derivatives, detailing the mechanistic pharmacology, synthetic workflows, and self-validating experimental protocols required to harness this scaffold for drug discovery and agrochemical development.
Mechanistic Pharmacology of the 3-Phenoxyphenyl Motif
The 3-phenoxyphenyl group is a well-documented "privileged structure" capable of interacting with a wide array of biological targets[1]. By substituting the α -chloro group or transforming the nitrile, researchers can pivot the molecule's biological activity across several distinct therapeutic and agrochemical domains.
Neurotoxicity and Agrochemical Applications
The most prominent application of the 3-phenoxyphenyl scaffold is in the synthesis of pyrethroid insecticides, such as fenvalerate and cypermethrin[1]. When the α -carbon is modified to contain specific alkyl or ester groups, the resulting derivatives act as potent neurotoxins.
-
Mechanism of Action: These compounds bind to the α -subunit of voltage-gated sodium channels in the nervous system of insects. By delaying the inactivation phase of the channel, they cause a prolonged influx of sodium ions, leading to repetitive neuronal discharge, membrane depolarization, and eventual neurotoxic paralysis[1].
-
Environmental Degradation: In environmental settings, microbial metabolism of cypermethrin cleaves the ester bond to yield 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile, a direct analog of our core compound, highlighting the environmental relevance of this chemical space[2],[3].
Antimicrobial and Antifungal Activity
Transforming the nitrile group of the 3-phenoxyphenyl scaffold into heterocyclic rings yields potent antimicrobial agents. For instance, converting the nitrile into a 1,3,4-oxadiazole ring and subsequently synthesizing N-acylated derivatives produces compounds with exceptional efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungal pathogens like Candida albicans[4]. The lipophilic nature of the phenoxyphenyl ether enhances cell wall penetration, allowing the oxadiazole pharmacophore to interact with intracellular targets[4].
Anticancer and Antiproliferative Potential
Derivatives featuring α -substitutions (such as amino or alkoxy groups) on the 2-(3-phenoxyphenyl)acetonitrile backbone show promise as antiproliferative agents. Structurally related 2-phenylacrylonitrile analogs have been demonstrated to inhibit cancer cell proliferation primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase[1]. Furthermore, enantioselective modifications of related phenoxybenzeneacetonitriles can yield chiral intermediates for complex bioactive molecules, emphasizing the importance of stereochemistry in target binding[5].
Fig 1. Neuromodulatory pathway of 3-phenoxyphenyl derivatives targeting sodium channels.
Quantitative Data: Biological Activity Profiles
To facilitate structural comparisons, the following table synthesizes the quantitative biological data associated with various modifications of the 3-phenoxyphenyl scaffold.
| Derivative Class | Structural Modification | Target Organism / Cell Line | Primary Mechanism | Efficacy Metric (Representative) |
| Pyrethroids | α -isopropyl esterification | Lepidoptera / Diptera | Voltage-gated Na+ channel modulation | LD 50 < 0.5 mg/kg (Insects)[1] |
| Oxadiazoles | Nitrile cyclization to 1,3,4-oxadiazole | S. aureus / E. coli | Bacterial protein/enzyme inhibition | MIC = 16 - 32 µg/mL[4] |
| Oxadiazoles | N-octanamide oxadiazole | Candida albicans | Fungal cell wall disruption | Zone of Inhibition = 15 mm[4] |
| Acrylonitriles | α -alkene substitution | HeLa / MCF-7 Cancer Cells | Tubulin polymerization inhibition | IC 50 = 12 - 25 µM[1] |
| Degradants | α -hydroxy substitution | Environmental Microbes | Esterase/Laccase biodegradation | Rapid clearance (T 1/2 < 30 days)[2] |
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the biological potential of 2-chloro-2-(3-phenoxyphenyl)acetonitrile, researchers must employ robust synthetic and screening methodologies. Below is a field-proven, step-by-step protocol for synthesizing an α -amino derivative and validating its antiproliferative activity.
Protocol: Synthesis of α -Morpholino-2-(3-phenoxyphenyl)acetonitrile and Cytotoxicity Screening
Phase 1: Nucleophilic Substitution (S N 2)
-
Reagent Preparation: Dissolve 1.0 eq of 2-chloro-2-(3-phenoxyphenyl)acetonitrile in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is chosen as a polar aprotic solvent. It effectively solvates cations but leaves the nucleophile unsolvated, significantly lowering the activation energy and accelerating the S N 2 displacement of the sterically hindered α -chloride.
-
-
Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate (K 2 CO 3 ).
-
Causality: K 2 CO 3 acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
-
-
Nucleophile Introduction: Dropwise add 1.2 eq of morpholine at 0°C, then allow the reaction to warm to room temperature and stir for 6 hours.
-
Self-Validating Step (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the high-R f starting material and the appearance of a lower-R f UV-active spot confirms the conversion.
Phase 2: Purification and Structural Validation
-
Workup: Quench the reaction with ice water and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over Na 2 SO 4 , and concentrate under reduced pressure.
-
Chromatography: Purify the crude oil via silica gel flash chromatography.
-
Self-Validating Step (NMR): Analyze the purified compound via 1 H-NMR. The diagnostic shift of the α -proton (typically moving upfield from ~5.5 ppm in the chloro-precursor to ~4.2 ppm in the morpholino-derivative) provides absolute confirmation of successful substitution.
Phase 3: In Vitro Antiproliferative Screening (MTT Assay)
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 5×103 cells/well and incubate for 24 hours at 37°C in 5% CO 2 .
-
Treatment: Treat the cells with varying concentrations (1 µM to 100 µM) of the synthesized derivative dissolved in DMSO (final DMSO concentration < 0.1%).
-
Assay Execution: After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Causality & Self-Validation: The MTT assay relies on the reduction of the yellow tetrazolium dye to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is strictly active only in metabolically viable cells, this protocol acts as a self-validating system. Any reduction in the spectrophotometric absorbance (measured at 570 nm) is directly proportional to cellular cytotoxicity, inherently eliminating false positives from dead cell debris.
-
Step-by-step experimental workflow for the synthesis and screening of novel derivatives.
Conclusion
The 2-chloro-2-(3-phenoxyphenyl)acetonitrile scaffold is a highly versatile chemical linchpin. By applying rigorous synthetic methodologies and understanding the causality behind structural modifications, researchers can unlock a vast chemical space. Whether targeting voltage-gated sodium channels for agrochemical applications, inhibiting tubulin polymerization for oncology, or disrupting microbial cell walls, the rational design of 3-phenoxyphenyl derivatives remains a highly fertile ground for modern drug discovery.
References
-
Synthesis, Antimicrobial Activity and Molecular Docking of New N-Acylated Derivatives of 5-(3-Phenoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. Available at:[Link]
-
Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. ACS Publications. Available at:[Link]
-
Mycotransformation of Commercial Grade Cypermethrin Dispersion by Aspergillus terreus PDB-B Strain Isolated from Lake Sediments of Kulamangalam, Madurai. PMC. Available at:[Link]
-
Unveiling Eco-Friendly Solutions: A Comprehensive Review on Leveraging Mechanism-Based Pathways for Sustainable Mitigation of Pesticides. International Journal of Advancement in Life Sciences Research (IJALSR). Available at:[Link]
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- 2. Mycotransformation of Commercial Grade Cypermethrin Dispersion by Aspergillus terreus PDB-B Strain Isolated from Lake Sediments of Kulamangalam, Madurai - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijalsr.org [ijalsr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
literature review on phenoxyacetonitrile compounds
Title: Phenoxyacetonitrile Scaffolds: A Technical Guide to Synthesis, Transformations, and Pharmacological Applications
Introduction & Structural Significance
Phenoxyacetonitrile (CAS 3598-14-9) and its halogenated or alkylated derivatives represent a highly versatile class of bifunctional organic compounds[1]. Characterized by an ether linkage connecting an aromatic ring to a reactive cyano ( −C≡N ) group, this scaffold serves as a critical linchpin in organic synthesis. The dual reactivity of the ether oxygen (capable of directing ortho-metalation or stabilizing adjacent carbocations) and the electrophilic nitrile carbon makes phenoxyacetonitriles indispensable for developing agrochemicals, such as synthetic auxin herbicides, and complex pharmaceutical pharmacophores like indoles and benzofurans[2],[3].
Core Synthesis: The Williamson Ether Pathway
The most industrially robust methodology for synthesizing phenoxyacetonitriles is the Williamson ether synthesis, which relies on the nucleophilic substitution ( SN2 ) of an α -haloacetonitrile by a phenoxide ion[4].
Causality & Reagent Selection: The success of this reaction hinges on matching the base and solvent to the electronic nature of the substituted phenol. For electron-rich or neutral phenols, a mild base like potassium carbonate ( K2CO3 ) in a polar aprotic solvent (e.g., acetone) provides sufficient nucleophilicity while minimizing side reactions[4]. However, electron-withdrawing substituents (e.g., 3-trifluoromethyl or 2,4-dichloro groups) drastically reduce the nucleophilicity of the resulting phenoxide[5]. In these cases, a stronger base such as sodium hydride ( NaH ) in dimethylformamide (DMF) is required to drive the deprotonation to completion and accelerate the SN2 attack[4].
Protocol 1: Synthesis of 2-(4-Chlorophenoxy)acetonitrile (Self-Validating Workflow)
-
Phenoxide Generation: In an oven-dried round-bottom flask, dissolve 10.0 mmol of 4-chlorophenol in 50 mL of anhydrous acetone. Add 15.0 mmol (1.5 eq) of anhydrous K2CO3 . Stir at room temperature for 45 minutes. Validation: A slight color shift and the cessation of any minor gas evolution indicate complete phenoxide formation.
-
Nucleophilic Substitution: Dropwise add 11.0 mmol (1.1 eq) of chloroacetonitrile. The slight excess compensates for any volatile loss.
-
Thermal Activation: Heat the mixture to reflux (approx. 56 °C) for 6 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) eluent. The reaction is complete when the lower-Rf phenol spot is entirely consumed[4].
-
Workup & Impurity Cleavage: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in 50 mL dichloromethane. Wash with 1M NaOH (2 x 20 mL). Causality: The alkaline wash is critical; it deprotonates and partitions any unreacted, highly acidic phenol into the aqueous layer, preventing chromatographic contamination[4].
-
Final Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4 , and evaporate to yield the crude product. Recrystallize from ethanol for >98% purity.
Caption: Experimental workflow for the Williamson ether synthesis of phenoxyacetonitriles.
Downstream Transformations & Pharmacological Utility
The phenoxyacetonitrile core is rarely the final drug candidate; rather, it is a versatile springboard for complex molecular architectures.
A. Hydration to Aryloxyacetamides Aryloxyacetamides are potent biologically active intermediates. Traditional nitrile hydration requires harsh acids or bases, which can cleave the ether linkage. A modern, metal-free protocol utilizes alkaline hydrogen peroxide ( H2O2 / NaOH )[6]. Causality: The hydroperoxide anion ( HOO− ) generated in situ benefits from the "alpha-effect," making it a vastly superior nucleophile compared to the hydroxide ion. It rapidly attacks the electrophilic nitrile carbon to form a peroxycarboximidic acid intermediate, which subsequently collapses into the desired amide and oxygen gas, leaving the sensitive ether bond intact[6]. For industrial scale-up, Arene-ruthenium(II) complexes (e.g., [RuCl2(η6−hmb){P(NMe2)3}] ) can catalyze this hydration under microwave irradiation, achieving extraordinary turnover frequencies (TOF up to 11,400 h−1 )[7].
B. Cyclization to Benzofurans and Indoles The scaffold can undergo phase-transfer-catalyzed (PTC) intramolecular cyclization to yield disubstituted benzo[b]furans, which are privileged pharmacophores in medicinal chemistry[8]. Furthermore, nitro-substituted phenoxyacetonitriles are premier precursors for indole synthesis. Through reductive annulation (using Pd/C and H2 gas), the nitro group is reduced to an amine, which immediately attacks the adjacent nitrile. Subsequent elimination of ammonia yields the indole core, a structure fundamental to serotonin analogs and antiviral agents[3].
C. Nucleophilic Fluorination To enhance the metabolic stability of phenoxyacetonitrile-derived drugs, nucleophilic fluorine substitution is employed. Reagents like Et3N⋅3HF can exchange halogens on the scaffold. Causality: The phenoxy oxygen lone pairs stabilize the transient oxocarbenium ion intermediate via p-orbital overlap, facilitating efficient fluorination even under mild conditions[9].
Caption: Divergent downstream synthetic transformations of the phenoxyacetonitrile scaffold.
Quantitative Data Summary
The following table synthesizes field-proven yield data for the primary synthesis and downstream transformations of phenoxyacetonitrile derivatives.
| Substrate / Reactants | Reagents & Conditions | Resulting Product | Reported Yield |
| Phenol + Chloroacetonitrile | K2CO3 , Acetone, Reflux | Phenoxyacetonitrile | ~95%[4] |
| 2,4-Dichlorophenol + Chloroacetonitrile | NaH , DMF, 80 °C | 2,4-Dichlorophenoxyacetonitrile | ~80%[4] |
| Phenoxyacetonitrile | H2O2 , NaOH , H2O , RT | Aryloxyacetamide | 74% - 76%[6] |
| Phenoxyacetonitrile derivative | PTC-1, K2CO3 , DMF, 40 °C | Disubstituted Benzo[b]furan | 85%[8] |
| 2-Bromo-2-phenoxyacetonitrile | Et3N⋅3HF , K3PO4 | α -Fluoro-phenoxyacetonitrile | >90%[9] |
Biological Activity & Applications
-
Agrochemicals: Halogenated phenoxyacetonitriles (e.g., 2-(4-chlorophenoxy)acetonitrile and its bromo analog) exhibit potent herbicidal and antifungal properties. They function as synthetic auxins; by mimicking natural plant hormones, they bind to auxin receptors, triggering uncontrolled cellular elongation and eventual plant death[2].
-
Pharmaceuticals: Beyond indoles and benzofurans, the phenoxyacetonitrile moiety is a direct building block for [[(oxo)pyridazinyl]phenoxy]acetonitrile derivatives, which are utilized clinically as vasodilators[1].
References
-
ResearchGate. "Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide." ResearchGate. URL: [Link]
-
SCIRP. "Phase-Transfer-Catalyzed Intramolecular Hydroaryloxylation and Hydroamination of C≡C Triple Bonds." Scientific Research Publishing. URL: [Link]
-
RSC Publishing. "A review on indole synthesis from nitroarenes: classical to modern approaches." Organic & Biomolecular Chemistry. URL: [Link]
-
RSC Publishing. "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile." RSC Advances. URL: [Link]
-
Universidad de Oviedo. "Arene-ruthenium(II) and osmium(II) complexes as catalysts for nitrile hydration and aldoxime rearrangement reactions." Digibuo. URL: [Link]
Sources
- 1. CAS 3598-14-9: Phenoxyacetonitrile | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 2145-31-5: 3-(trifluoromethyl)phenoxyacetonitrile [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. scirp.org [scirp.org]
- 9. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03085K [pubs.rsc.org]
Application Note: HPLC-UV Method Development for the Quantification of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
Abstract
This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate identification and quantification of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile. The developed reversed-phase method demonstrates excellent selectivity, linearity, accuracy, and precision, making it suitable for routine quality control, stability testing, and impurity profiling in research and pharmaceutical development. The entire process, from initial parameter screening to final method validation, is presented, underscoring the rationale behind each experimental choice to ensure a scientifically sound and transferable analytical procedure.
Introduction
2-Chloro-2-(3-phenoxyphenyl)acetonitrile is a chemical intermediate of significant interest in the synthesis of various organic compounds. Its purity and concentration are critical parameters that can influence the yield and quality of downstream products. Therefore, a reliable and validated analytical method is imperative for its characterization. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture.[1] This application note provides a comprehensive guide to developing and validating an HPLC-UV method for 2-Chloro-2-(3-phenoxyphenyl)acetonitrile, adhering to internationally recognized guidelines to ensure data integrity and reliability.[2][3]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
-
Chemical Structure:
C6H5 O-C6H5
-
Molecular Formula: C₁₄H₁₀ClNO
-
Molecular Weight: 243.69 g/mol
-
Solubility: Based on its structure, which includes both nonpolar (phenyl rings) and polar (nitrile and chloro groups) moieties, the compound is expected to be soluble in common organic solvents like acetonitrile and methanol.[4][5] Its polarity also suggests that reversed-phase chromatography would be an appropriate separation technique.
Materials and Methods
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector was used. Data acquisition and processing were performed using a suitable Chromatography Data System (CDS).
-
Chemicals and Reagents:
-
2-Chloro-2-(3-phenoxyphenyl)acetonitrile reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)[6]
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm or higher)
-
Formic acid (analytical grade)
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 2-Chloro-2-(3-phenoxyphenyl)acetonitrile reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.
-
HPLC Method Development
The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters. The logical progression from initial screening to the final optimized method is detailed below.
The non-polar nature of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile makes it an ideal candidate for reversed-phase chromatography, where separation is governed by hydrophobic interactions with the stationary phase.[7][8] A C18 stationary phase is a common starting point for such compounds due to its wide applicability and robust performance.
-
Selected Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) was chosen for the initial method development.
The optimal detection wavelength is crucial for achieving maximum sensitivity.
-
Procedure: A solution of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile in the mobile phase was scanned using a UV-Vis spectrophotometer or the PDA detector of the HPLC system from 200 to 400 nm.
-
Rationale: The wavelength of maximum absorbance (λmax) was selected for quantification to ensure the highest signal-to-noise ratio. The aromatic nature of the compound suggested significant absorbance in the UV region. A wavelength of 230 nm was determined to be optimal.
The composition of the mobile phase plays a critical role in controlling the retention and resolution of the analyte.
-
Initial Screening: A simple isocratic mobile phase consisting of acetonitrile and water was initially evaluated. Acetonitrile is a common organic modifier in reversed-phase HPLC.[5]
-
Optimization:
-
Organic Modifier: Different ratios of acetonitrile and water were tested to achieve a reasonable retention time (typically between 2 and 10 minutes).
-
pH Adjustment: To ensure good peak shape and reproducibility, especially for compounds with ionizable groups, the pH of the aqueous component can be adjusted. A small amount of formic acid (0.1%) was added to the water to improve peak symmetry.
-
Gradient Elution: To ensure the elution of any potential impurities with different polarities and to shorten the run time, a gradient elution was explored.
-
The final optimized mobile phase consisted of a gradient elution with Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: Acetonitrile .
Further optimization of parameters such as flow rate, column temperature, and injection volume was performed to achieve the best chromatographic performance.
-
Flow Rate: A flow rate of 1.0 mL/min was found to provide a good balance between analysis time and column efficiency.
-
Column Temperature: The column temperature was maintained at 30°C to ensure reproducible retention times and improve peak shape.
-
Injection Volume: An injection volume of 10 µL was used for all analyses.
Final Optimized HPLC-UV Method and Protocol
The culmination of the method development process resulted in the following optimized protocol:
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min: 50% B, 1-8 min: 50-90% B, 8-9 min: 90% B, 9-10 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocol: Step-by-Step
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare the standard and sample solutions as described in section 3.
-
Sequence Setup: Create a sequence in the CDS software including blank injections (mobile phase), standard injections, and sample injections.
-
Data Acquisition: Inject the samples and acquire the chromatograms for the specified run time.
-
Data Processing: Integrate the peak corresponding to 2-Chloro-2-(3-phenoxyphenyl)acetonitrile and determine its retention time and peak area.
Method Validation
To ensure the reliability and suitability of the developed method for its intended purpose, a validation study was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][9][10]
System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[11]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
| %RSD of Retention Time | ≤ 1.0% (for n=6) |
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This was demonstrated by injecting a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) were also performed to demonstrate that the degradation products do not interfere with the quantification of the analyte.
The linearity of the method was evaluated by analyzing a series of solutions at different concentrations.
-
Procedure: A series of at least five concentrations ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL) were prepared and injected.
-
Acceptance Criteria: A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Procedure: The analysis was performed at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 100% standard solution were analyzed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
-
Variations:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should still meet the acceptance criteria, and the results should not be significantly affected by these minor changes.
Visualizations
Caption: Workflow for HPLC-UV Method Development.
Caption: Key Parameters for HPLC Method Validation.
Conclusion
A selective, accurate, and precise reversed-phase HPLC-UV method has been successfully developed and validated for the quantification of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile. The method adheres to the stringent requirements of regulatory guidelines and is suitable for routine use in quality control and research environments. The systematic approach to method development and validation ensures the generation of reliable and reproducible data, which is crucial for decision-making in drug development and chemical manufacturing processes.
References
- U.S. Pharmacopeia.
- U.S. Pharmacopeia. General Chapter <621> Chromatography.
- ProPharma. (2024, June 25).
- U.S. Food and Drug Administration. (2015, July).
- U.S. Food and Drug Administration. (2023, November 30). Q2(R2)
- Agilent. Revisions per USP 621.
- U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- U.S. Food and Drug Administration. (2020, April 21).
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
- Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12376317, 2-Chloro-2-phenylacetonitrile.
- Benchchem. Application Note: HPLC Method Development for 1-Chloro-4-(1-methoxybut-3-enyl)benzene.
- Pharmaguideline. (2024, December 11).
- Lab Manager. (2025, October 22).
- ResearchGate. (2002, October). Hydrolysis of Nitriles to Carboxylic Acids.
- ChemBK. 2-(2-CHLORO-3,5-DIMETHOXYPHENYL)ACETONITRILE.
- ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry.
- AMSbiopharma. (2025, July 22).
- Royal Society of Chemistry. (2021, April 30).
- International Council for Harmonisation. (2023, November 30).
- PubMed.
- ResearchGate.
- Arabian Journal of Chemistry.
- Wikipedia. Nitrile.
- Ketone Pharma. Chloroacetonitrile CAS 107-14-2 | 802604.
- Benchchem. physical and chemical properties of 2-(3-phenoxyphenyl)propanenitrile.
- LookChem. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.
- Chemical Synthesis Database. (2025, May 20). (2-chloro-3-nitrophenyl)acetonitrile.
- NIST. Acetonitrile, (m-phenoxyphenyl)-.
- Sigma-Aldrich. 2-(3-Phenoxyphenyl)acetonitrile.
- ResearchGate. UV‐vis absorption spectra of acetonitrile solutions of 2 (blue line)....
- Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile.
- CookeChem. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile , 97%containinglessthan10%EA , 39515-47-4.
- ChemicalBook. Acetonitrile.
- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
- Sigma-Aldrich. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile,97% containing less than 10% EA.
- rci labscan limited. Acetonitrile, LC.
- BLDpharm. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.
Sources
- 1. zenodo.org [zenodo.org]
- 2. fda.gov [fda.gov]
- 3. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 4. lookchem.com [lookchem.com]
- 5. Acetonitrile | 75-05-8 [amp.chemicalbook.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
Application Note: Gas Chromatography Analysis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile and its Synthetic Impurities
Executive Context & Chemical Causality
The compound 2-Chloro-2-(3-phenoxyphenyl)acetonitrile (CAS 39590-26-6), also known as α -chloro-3-phenoxybenzyl cyanide, is a critical halogenated intermediate in the synthesis of Type II pyrethroid insecticides, most notably fenvalerate and cypermethrin[1]. In industrial synthesis, this intermediate is typically generated via the cyanation of 3-phenoxybenzaldehyde to form a cyanohydrin, followed by nucleophilic substitution (chlorination) using agents like thionyl chloride.
Understanding the impurity profile of this intermediate is paramount. Impurities carried over into the final esterification step directly degrade the yield and insecticidal efficacy of the active pharmaceutical/agrochemical ingredient (API). The primary impurities arise from specific mechanistic pathways:
-
3-Phenoxybenzaldehyde (Starting Material): Unreacted precursor that can carry over if the cyanation equilibrium is incomplete[1].
-
3-Phenoxybenzoic Acid (Hydrolysis/Oxidation): Formed via the oxidation of the starting aldehyde or the aqueous hydrolysis of the cyanohydrin intermediate[2].
-
3-Phenoxybenzyl Cyanide (Side Reaction): A dehydroxylation byproduct where the intermediate cyanohydrin is reduced rather than chlorinated, or an artifact of incomplete chlorination if starting from benzyl cyanide pathways[2].
Caption: Synthetic pathway and logical generation of key impurities during target synthesis.
Analytical Strategy & Mechanistic Choices
Developing a robust Gas Chromatography (GC) method for α -halogenated nitriles requires balancing volatility with thermal stability.
Column Selection: A 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS or HP-5) is selected. The slight polarity induced by the 5% phenyl substitution provides excellent dipole-induced dipole interactions, which are necessary to resolve the closely eluting 3-phenoxybenzyl cyanide and the target 2-chloro-2-(3-phenoxyphenyl)acetonitrile[3].
Thermal Management (The Causality of Degradation): α -chloro nitriles are thermally labile. Exposing the analyte to injection port temperatures exceeding 280°C induces catalytic dehydrohalogenation, artificially inflating the concentration of degradation products in the chromatogram[4]. Therefore, the injection port is strictly capped at 250°C, utilizing a split injection (1:50) to ensure rapid volatilization without thermal residence time.
Detection Modality: Flame Ionization Detection (FID) is employed for routine quantification due to its superior linear dynamic range for aromatic hydrocarbons. For structural elucidation and method validation, Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Ionization (EI) mode is utilized. Pyrethroid fragments containing the meta-phenoxybenzaldehyde moiety characteristically yield a base peak at m/z 208 ( C14H10NO+ ), which serves as a diagnostic marker for these specific impurities[3].
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and bracketing standards to verify that the instrument is capable of resolving critical pairs before any sample data is accepted.
Phase 1: Reagent & Sample Preparation
-
Diluent Selection: Use anhydrous Toluene (GC Grade). Rationale: Toluene provides excellent solubility for halogenated aromatics, expands predictably in the GC liner, and does not quench the FID flame or cause the massive solvent tailing associated with halogenated solvents.
-
Standard Preparation: Prepare a System Suitability Test (SST) mixture containing 3-phenoxybenzaldehyde, 3-phenoxybenzyl cyanide, and 2-chloro-2-(3-phenoxyphenyl)acetonitrile at 100 µg/mL each in toluene.
-
Sample Preparation: Accurately weigh 50.0 mg of the synthesized intermediate. Dissolve and dilute to 10.0 mL with toluene (Final concentration: 5 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
Phase 2: GC-FID Operational Workflow
Caption: Step-by-step gas chromatography analytical workflow for impurity profiling.
Phase 3: Sequence Execution & Validation
-
Blank Injection: Inject 1.0 µL of Toluene. Validation Check: The chromatogram must show no peaks with a signal-to-noise (S/N) ratio > 3 at the retention times of the target analytes (verifies zero carryover).
-
SST Injection: Inject 1.0 µL of the SST mixture. Validation Check: The resolution ( Rs ) between 3-phenoxybenzyl cyanide and 2-chloro-2-(3-phenoxyphenyl)acetonitrile must be ≥2.0 . The tailing factor for the target peak must be ≤1.5 .
-
Sample Analysis: Inject the unknown samples in triplicate.
-
Bracketing: Re-inject the SST mixture after every 10 sample injections to verify retention time stability (drift ≤2% ).
Quantitative Data Presentation
Table 1: Optimized GC-FID Chromatographic Parameters
| Parameter | Specification / Setting |
| Column | DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999%), Constant Flow at 1.2 mL/min |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 250°C (Split Mode, Ratio 1:50) |
| Oven Temperature Program | Initial 100°C (Hold 2 min) → Ramp 15°C/min to 280°C → Hold 10 min |
| Detector (FID) Temperature | 300°C |
| Hydrogen / Air Flow | 30 mL/min / 300 mL/min |
Table 2: Chromatographic Profile and Validation Metrics
| Compound / Impurity | Approx. RT (min) | Relative RT (RRT) | LOD (µg/mL) | LOQ (µg/mL) | Diagnostic MS Ion (m/z) |
| 3-Phenoxybenzaldehyde | 11.4 | 0.81 | 0.05 | 0.15 | 198, 208 |
| 3-Phenoxybenzyl cyanide | 13.2 | 0.94 | 0.08 | 0.24 | 209, 208 |
| 2-Chloro-2-(3-phenoxyphenyl)acetonitrile | 14.1 | 1.00 | 0.10 | 0.30 | 243, 208 |
| 3-Phenoxybenzoic acid | 15.6 | 1.11 | 0.12 | 0.36 | 214, 197 |
(Note: RTs are approximate and will vary slightly based on exact column trimming and carrier gas velocity. RRT is relative to the target intermediate).
Conclusion
By utilizing a meticulously temperature-controlled GC-FID/MS method on a 5% phenyl-methylpolysiloxane stationary phase, analysts can accurately profile the impurities of 2-chloro-2-(3-phenoxyphenyl)acetonitrile. The self-validating nature of this protocol ensures that thermal degradation artifacts are minimized, allowing for the true quantification of unreacted precursors (3-phenoxybenzaldehyde) and side-reaction byproducts (3-phenoxybenzyl cyanide), thereby safeguarding the downstream synthesis of commercial pyrethroids.
References
-
Analysis of Synthetic Pyrethroids by Gas Chromatography–Mass Spectrometry ResearchGate (Source of MS fragmentation mechanics and m/z 208 pyrethroid moiety data). URL:[Link]
-
Fenvalerate (EHC 95, 1990) - Environmental Health Criteria INCHEM / World Health Organization (Source of impurity profiling including 3-phenoxybenzyl cyanide and 3-phenoxybenzoic acid). URL:[Link]
-
Novel Fluorescence Detection of Free Radicals Generated in Photolysis of Fenvalerate Journal of Agricultural and Food Chemistry (ACS Publications) (Source of thermal/photolytic stability data for fenvalerate intermediates). URL:[Link]
Sources
experimental protocol for the synthesis of pyrethroid insecticides using 2-Chloro-2-(3-phenoxyphenyl)acetonitrile.
Application Note: Direct Synthesis of Pyrethroid Insecticides via S N 2 Alkylation using 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
Abstract This application note details an advanced, phase-transfer catalyzed (PTC) protocol for the synthesis of pyrethroid insecticides (e.g., Cypermethrin). By replacing the traditional cyanohydrin intermediate with 2-chloro-2-(3-phenoxyphenyl)acetonitrile, researchers can bypass the handling of unstable, hydrogen cyanide-emitting precursors. This guide provides the mechanistic rationale, a step-by-step experimental workflow, and quantitative comparative data to support the adoption of this safer, high-yield synthetic route.
Mechanistic Rationale & Causality
The traditional industrial synthesis of pyrethroids like cypermethrin relies heavily on the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride) with α -cyano-3-phenoxybenzyl alcohol (a cyanohydrin)[1]. While effective, this route presents significant safety and stability challenges. The cyanohydrin intermediate is thermodynamically unstable and exists in equilibrium with 3-phenoxybenzaldehyde and highly toxic hydrogen cyanide (HCN) gas[2]. Furthermore, synthesizing the DV-acid chloride requires corrosive reagents like thionyl chloride.
To establish a self-validating and safer protocol, this methodology shifts the reaction paradigm from an alcohol-acyl chloride condensation to a carboxylate-alkyl halide S N 2 substitution. By utilizing 2-chloro-2-(3-phenoxyphenyl)acetonitrile (CAS: 39590-26-6) as the electrophile, the free carboxylic acid (DVCA) can be directly alkylated.
Causality of Reactivity: The α -chloro group on the acetonitrile derivative is highly activated. The adjacent electron-withdrawing nitrile group and the resonance-stabilizing phenoxyphenyl ring make the α -carbon exceptionally electrophilic. When paired with a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB), the aqueous carboxylate anion is efficiently transported into the organic phase, where it rapidly displaces the chloride ion[3][4]. This direct coupling eliminates HCN evolution and bypasses the need for acyl chlorides, significantly improving atom economy.
Phase-Transfer Catalysis (PTC) Workflow
Phase-Transfer Catalyzed SN2 Alkylation Workflow for Pyrethroid Synthesis.
Experimental Protocol
Materials & Reagents:
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DVCA, >98% purity)
-
2-Chloro-2-(3-phenoxyphenyl)acetonitrile (>98% purity)
-
Potassium carbonate (K 2 CO 3 , anhydrous)
-
Tetrabutylammonium bromide (TBAB, Phase-Transfer Catalyst)
-
Toluene (ACS Reagent Grade)
-
Deionized Water
Step-by-Step Methodology:
-
Aqueous Salt Formation: In a 500 mL jacketed glass reactor equipped with a mechanical stirrer and a reflux condenser, dissolve 15.2 g (0.11 mol) of K 2 CO 3 in 100 mL of deionized water. Slowly add 20.9 g (0.10 mol) of DVCA. Stir at 300 rpm for 20 minutes until CO 2 evolution ceases, confirming the complete formation of the water-soluble potassium carboxylate salt.
-
Solvent & Catalyst Introduction: Add 150 mL of toluene to the reactor to create a biphasic system. Introduce 1.61 g (0.005 mol, 5 mol%) of TBAB. Increase the stirring rate to 500 rpm to maximize the interfacial surface area between the aqueous and organic phases. Heat the mixture to 60°C.
-
Electrophilic Addition: Dissolve 25.7 g (0.10 mol) of 2-chloro-2-(3-phenoxyphenyl)acetonitrile in 50 mL of toluene. Transfer this solution to an addition funnel and add it dropwise to the reactor over a period of 45 minutes to prevent localized thermal spikes and suppress side reactions.
-
Reaction Monitoring: Maintain the reactor temperature at 60–65°C. The TBAB catalyst continuously shuttles the DVCA anion into the toluene layer to react with the α -chloronitrile[3]. Monitor the reaction via HPLC or GC-MS. The reaction is typically complete within 4 to 6 hours when the peak corresponding to 2-chloro-2-(3-phenoxyphenyl)acetonitrile falls below 1% relative area.
-
Workup & Phase Separation: Cool the reaction mixture to room temperature (20–25°C). Transfer to a separatory funnel and allow the phases to resolve. Drain and discard the lower aqueous layer (which contains the KCl byproduct and residual catalyst).
-
Purification & Isolation: Wash the organic toluene layer sequentially with 50 mL of 5% NaHCO 3 (to neutralize any unreacted acid) and 50 mL of saturated NaCl brine. Dry the organic phase over anhydrous Na 2 SO 4 . Filter and concentrate under reduced pressure (rotary evaporation at 45°C, 50 mbar) to yield the crude cypermethrin as a viscous, pale-yellow oil. For high-purity analytical requirements, purify via short-path molecular distillation.
Quantitative Route Comparison
The following table summarizes the quantitative advantages of the direct S N 2 alkylation protocol over the traditional acyl chloride condensation method[1][4].
| Process Metric | Traditional Route (Acyl Chloride + Cyanohydrin) | Advanced Route (Carboxylic Acid + α -Chloronitrile) |
| Key Intermediates | DV-Acid Chloride, α -Cyano-3-phenoxybenzyl alcohol | DVCA, 2-Chloro-2-(3-phenoxyphenyl)acetonitrile |
| Reaction Mechanism | Nucleophilic Acyl Substitution | S N 2 Alkylation (Phase-Transfer Catalyzed) |
| Hazard Profile | High (SOCl 2 usage, HCl gas, HCN equilibrium) | Moderate (KCl byproduct, stable intermediates) |
| Typical Molar Yield | 85.0% – 90.0% | > 92.5% |
| Reaction Time | 8 – 12 hours (including acid chloride synthesis) | 4 – 6 hours (direct coupling) |
| Atom Economy | Lower (Requires halogenation reagents) | Higher (Direct coupling, minimal auxiliary reagents) |
References
-
BenchChem. "An In-depth Technical Guide on the Synthesis of Cypermethrin and an Analysis of the Putative Role of C14H14Cl2O2." BenchChem. 1
-
BenchChem. "The Advent and Evolution of a Potent Insecticide: A Technical Guide to Cypermethrin." BenchChem. 2
-
Google Patents. "CN102746191A - Synthesis method of cypermethrin compound." Google Patents. 3
-
Environment Clearance. "Alpha Cypermethrin Manufacturing Process." Ministry of Environment, Forest and Climate Change, Government of India. 4
Sources
Topic: Purification Techniques for Crude 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
An Application Guide by Senior Application Scientists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
2-Chloro-2-(3-phenoxyphenyl)acetonitrile is a pivotal intermediate in the synthesis of several Type II pyrethroid insecticides, such as deltamethrin. The stereochemistry and purity of this chlorinated nitrile are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). Crude reaction mixtures invariably contain unreacted starting materials, by-products, and residual reagents that can interfere with downstream reactions, reduce yields, and introduce toxicological risks.
This guide provides a comprehensive overview of robust purification strategies for 2-Chloro-2-(3-phenoxyphenyl)acetonitrile. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the selection and optimization of each technique. Our focus is on providing a self-validating framework for researchers to achieve high-purity material consistently.
Anticipating the Challenge: Characterizing the Crude Product
The first step in any purification is to understand the composition of the crude mixture. The synthesis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile typically proceeds from its hydroxylated precursor, the cyanohydrin of 3-phenoxybenzaldehyde. Consequently, the crude product is often a complex mixture.
Table 1: Common Impurities in Crude 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
| Impurity Type | Specific Example(s) | Rationale for Presence | Impact on Purification |
| Starting Material | 3-Phenoxybenzaldehyde | Incomplete initial cyanohydrin formation. | Polarity is similar to the product, can co-elute in chromatography.[1][2] |
| Reaction Intermediate | 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | Incomplete chlorination. | Significantly more polar than the product, easily separable by normal-phase chromatography.[3][4] |
| By-products | Dimerized or polymerized species | Side reactions under acidic or basic conditions. | Often much less soluble or highly polar, may be removed by simple filtration or chromatography. |
| Reagents/Solvents | Thionyl chloride, triethylamine, dichloromethane, toluene | Residuals from the synthesis and workup. | Volatile components are typically removed under reduced pressure, but non-volatile salts require aqueous washes or chromatography. |
Strategic Purification Workflow: A Decision-Making Framework
Choosing the right purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a logical path for selecting the most appropriate method.
Caption: General purification workflow for 2-Chloro-2-(3-phenoxyphenyl)acetonitrile.
Protocol 1: High-Resolution Purification via Flash Column Chromatography
Flash column chromatography is the most versatile technique for purifying 2-Chloro-2-(3-phenoxyphenyl)acetonitrile, as it can separate compounds with very similar polarities. The principle relies on the differential partitioning of components between a stationary solid phase (e.g., silica gel) and a liquid mobile phase.[5]
Expertise in Action: Why Silica Gel and Gradient Elution?
-
Stationary Phase: Silica gel is a polar adsorbent. Non-polar compounds have weaker interactions and elute faster, while polar compounds have stronger interactions and elute slower.[5]
-
Mobile Phase Strategy: A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate), is highly effective.[1][6] This approach ensures that non-polar by-products are washed off first, followed by the desired product, and finally, any highly polar impurities (like the starting cyanohydrin) are eluted from the column. This provides superior separation compared to an isocratic (constant solvent mixture) elution.[7]
Step-by-Step Methodology
-
Column Preparation (Wet Packing):
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1][7]
-
Prepare a slurry of silica gel (230-400 mesh) in 100% hexane.
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. A uniform column bed is crucial for good separation.[5]
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Equilibrate the packed column by running 2-3 column volumes of the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or toluene.
-
Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the crude product) by concentrating it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique generally results in better resolution than loading a liquid sample directly.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting mobile phase (see Table 2).
-
Gradually increase the polarity of the eluent as programmed.
-
Collect fractions of a consistent volume (e.g., 15-20 mL for a medium-sized column).
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified 2-Chloro-2-(3-phenoxyphenyl)acetonitrile.
-
Table 2: Recommended Flash Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent resolving power for moderately polar compounds. |
| Mobile Phase | Hexane / Ethyl Acetate | Low toxicity, good solubility for the compound class, and a wide polarity range.[1][6] |
| Gradient Profile | 2% to 15% Ethyl Acetate in Hexane | Starts non-polar to elute non-polar impurities, then ramps up to elute the product, leaving polar impurities on the column. |
| Loading | 1:30 to 1:50 (Crude:Silica) | Overloading the column significantly diminishes separation efficiency.[1] |
| Monitoring | TLC with UV visualization (254 nm) | The aromatic rings in the molecule are strong UV chromophores, allowing for easy detection. |
Protocol 2: Bulk Purification and Final Polishing by Recrystallization
If the crude product is a solid or can be induced to solidify, recrystallization is an excellent method for achieving very high purity, especially on a larger scale.[8][9] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the decreasing solubility forces the desired compound to crystallize out, leaving impurities behind in the solution.[8]
Expertise in Action: The Art of Solvent Selection
The "perfect" recrystallization solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[8] Impurities, conversely, should either be completely insoluble or remain fully dissolved at all temperatures.
Caption: Decision logic for selecting a recrystallization solvent.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (see Table 3 for suggestions).
-
Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point. Using the minimum amount of hot solvent is key to maximizing yield.[10]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
If crystallization does not begin, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Dry the crystals thoroughly under a high vacuum to remove all traces of solvent.
-
Table 3: Potential Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Moderately Polar | 82.6 | Good general-purpose solvent for moderately polar compounds. |
| Ethanol | Polar | 78.4 | Similar to isopropanol; solubility might be higher. |
| Acetonitrile | Polar Aprotic | 81.6 | Often a good choice for compounds containing nitrile groups.[11] |
| Toluene | Non-polar | 110.6 | Good for dissolving aromatic compounds; may require a co-solvent. |
| Hexane / Ethyl Acetate | Variable | Variable | A two-solvent system can be used if no single solvent is ideal. Dissolve in the good solvent (ethyl acetate) and add the poor solvent (hexane) until cloudy.[8] |
Purity Assessment: Validating the Outcome
After purification, the purity of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile must be confirmed.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a water/acetonitrile mobile phase is a common choice.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities, often down to the 1-2% level.
-
Melting Point: A sharp melting point range is a classic indicator of a pure crystalline solid.
References
-
PrepChem.com. (n.d.). Preparation of α-cyano-3-phenoxybenzyl 2-(2',2'-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (R)-α-cyano-3-phenoxybenzyl alcohol. Retrieved from [Link]
- Google Patents. (1979). US4162269A - Purification process for 3-phenoxybenzaldehyde.
-
MD Scientific. (n.d.). Purification Column Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Acetonitrile - Chempedia. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (n.d.). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
LookChem. (n.d.). 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-2-phenylacetonitrile. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile. Retrieved from [Link]
-
IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. mt.com [mt.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. youtube.com [youtube.com]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Process Scale-Up and Optimization for the Synthesis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
Target Audience: Process Chemists, Chemical Engineers, and Drug/Agrochemical Development Professionals Compound: 2-Chloro-2-(3-phenoxyphenyl)acetonitrile (CAS: 39590-26-6)
Executive Summary
The synthesis of 2-chloro-2-(3-phenoxyphenyl)acetonitrile represents a critical transformation in the production of advanced pyrethroid architectures and complex pharmaceutical intermediates. Transitioning this synthesis from a milligram-scale bench procedure to a multi-kilogram pilot-scale process introduces significant chemical engineering challenges, primarily concerning thermal management, off-gas scrubbing, and the suppression of side reactions. This application note details a self-validating, pilot-scale protocol for the chlorination of 3-phenoxymandelonitrile, emphasizing mechanistic causality, process safety, and high-throughput validation.
Mechanistic Insights & Causality
The conversion of 3-phenoxymandelonitrile to 2-chloro-2-(3-phenoxyphenyl)acetonitrile is typically achieved via nucleophilic substitution using thionyl chloride ( SOCl2 ).
At the bench scale, this reaction is often run neat or with minimal solvent. However, at scale, the direct reaction of a cyanohydrin with SOCl2 is prone to thermal runaway and the potential reversion of the cyanohydrin to 3-phenoxybenzaldehyde and highly toxic hydrogen cyanide (HCN) [1].
To mitigate this, our scaled-up protocol utilizes a Vilsmeier-Haack-type catalytic system employing N,N-Dimethylformamide (DMF) in a non-polar solvent (toluene).
-
Causality of the Catalyst: DMF reacts with SOCl2 to form the highly electrophilic Vilsmeier intermediate (chloromethylene-dimethyliminium chloride). This intermediate rapidly activates the secondary hydroxyl group of the cyanohydrin, driving the substitution via an SN2 pathway.
-
Process Benefit: This catalytic pathway significantly lowers the activation energy of the substitution, allowing the reaction to proceed at lower temperatures (0–15 °C during addition), thereby preventing the thermal degradation of the cyanohydrin and ensuring the off-gassing of SOCl2 byproducts ( SO2 and HCl ) is controlled and manageable.
Process Engineering & Workflow Visualization
A robust scale-up requires a self-validating workflow where each unit operation is monitored by In-Process Controls (IPCs). The system must be closed, with continuous extraction of acidic byproducts to a caustic scrubber to prevent reactor overpressurization.
Caption: Pilot-scale workflow for the synthesis of 2-chloro-2-(3-phenoxyphenyl)acetonitrile.
Quantitative Scale-Up Data
The transition from a 10-gram bench synthesis to a 10-kilogram pilot batch demonstrates the efficacy of the modified catalytic parameters. The data below summarizes the process optimization metrics.
| Parameter | Bench Scale (10 g) | Pilot Scale (10 kg) | Variance Causality |
| Solvent Volume | 20 mL (DCM) | 100 L (Toluene) | Shifted to Toluene for higher boiling point during maturation. |
| Addition Time | 10 minutes | 180 minutes | Extended to manage exothermic heat and scrubber capacity. |
| Maximum Temp | 40 °C (Reflux DCM) | 65 °C | Higher temp required in Toluene to fully drive off SO2 / HCl . |
| IPC Purity (HPLC) | 92.5% | 98.1% | Slower addition and DMF catalysis reduced elimination byproducts. |
| E-factor | 15.2 | 8.4 | Optimized solvent recovery and reduced aqueous wash volumes. |
| Isolated Yield | 81% | 89% | Superior phase separation in the Toluene/Water system. |
Standard Operating Protocol: 10-kg Scale
Safety Warning: This protocol involves highly reactive, corrosive, and toxic materials. It must only be executed in a professional pilot-plant facility equipped with multi-stage caustic scrubbers, jacketed glass-lined reactors, and appropriate PPE.
Phase 1: System Preparation & Charging
-
Validation Check: Ensure the reactor is clean, dry, and purged with Nitrogen ( N2 ) for 30 minutes. Verify the caustic scrubber (10% NaOH) is active and the flow rate is nominal.
-
Substrate Loading: Charge the reactor with 100 L of anhydrous Toluene.
-
Reagent Addition: Add 10.0 kg of 3-phenoxymandelonitrile (44.4 mol) to the reactor. Agitate at 150 RPM until a homogeneous solution is achieved.
-
Catalyst Addition: Charge 0.32 kg of anhydrous DMF (4.4 mol, 0.1 eq).
-
Thermal Control: Circulate coolant through the reactor jacket to bring the internal batch temperature to 0–5 °C.
Phase 2: Reaction Execution
-
Dosing: Slowly dose 6.34 kg of Thionyl Chloride (53.3 mol, 1.2 eq) via an addition funnel or metering pump.
-
Critical Parameter: Maintain the internal temperature below 15 °C. The addition should take approximately 3 hours.
-
-
Maturation: Once addition is complete, gradually adjust the jacket temperature to heat the batch to 65 °C over 2 hours.
-
Mechanistic Note: Heating drives the decomposition of the chlorosulfite intermediate into the final chloride product, releasing SO2 and HCl gases into the scrubber.
-
Phase 3: Self-Validating In-Process Control (IPC)
-
Sampling: After 2 hours at 65 °C, withdraw a 2 mL sample. Dilute 1:100 in Acetonitrile.
-
HPLC Analysis: Analyze via RP-HPLC (C18 column, Water/MeCN gradient).
-
Validation Criteria: The reaction is deemed complete when unreacted 3-phenoxymandelonitrile is < 1.0% by Area. If > 1.0%, continue heating for 1 hour and re-sample.
-
Phase 4: Quench and Isolation
-
Cooling: Cool the batch to 10 °C.
-
Quenching: Slowly add 30 L of cold, deionized water to quench any unreacted SOCl2 . Caution: Exothermic.
-
Neutralization: Add 20 L of 5% aqueous NaHCO3 solution. Agitate for 30 minutes, then allow phases to separate for 45 minutes.
-
Phase Separation: Drain the lower aqueous phase to the designated waste treatment stream.
-
Concentration: Transfer the organic (Toluene) phase to a rotary evaporator or distillation unit. Concentrate under reduced pressure (50 mbar, 50 °C) to yield 2-chloro-2-(3-phenoxyphenyl)acetonitrile as a pale yellow to amber viscous oil.
References
- Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc, 2021(i), 378-470.
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press.[Link]
-
Atherton, J. H., & Carpenter, K. J. (1999). Process Development: Physicochemical Concepts. Oxford University Press.[Link]
Technical Support Center: Troubleshooting 2-Chloro-2-(3-phenoxyphenyl)acetonitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the synthesis of 2-chloro-2-(3-phenoxyphenyl)acetonitrile (also known as alpha-chloro-3-phenoxybenzyl cyanide). This compound is a critical intermediate in the production of pyrethroid insecticides like fenvalerate[1].
The conversion of 3-phenoxymandelonitrile (a cyanohydrin) to its chlorinated derivative via thionyl chloride (SOCl₂) is theoretically straightforward. However, the electron-withdrawing nature of the nitrile group and the thermodynamic instability of the cyanohydrin precursor often lead to complex side reactions, including de-cyanation, hydrolysis, and dimerization[2].
Reaction Workflow & Side-Reaction Pathways
Caption: Reaction workflow and primary side-reaction pathways during chlorination.
Troubleshooting FAQs
Q1: Why is my reaction yield low, with GC-MS showing a massive peak for 3-phenoxybenzaldehyde? Causality: You are observing de-cyanation (reversion). 3-Phenoxymandelonitrile is a cyanohydrin, which exists in a delicate thermodynamic equilibrium with 3-phenoxybenzaldehyde and hydrogen cyanide[1]. At elevated temperatures or in the presence of trace bases, the equilibrium shifts heavily toward the aldehyde. If you heat the reaction mixture before the thionyl chloride has fully activated the hydroxyl group, the cyanohydrin decomposes. Solution: Always chill the reaction to 0–5 °C during the initial addition of SOCl₂. Ensure the solvent is slightly acidic or strictly neutral. Never use basic amine acid-scavengers (like triethylamine) in this specific step, as they will trigger rapid de-cyanation.
Q2: My final product contains an impurity with an m/z of 243. What is this, and how do I prevent it? Causality: An m/z of 243 corresponds to 2-chloro-2-(3-phenoxyphenyl)acetamide. This indicates that your nitrile group (-C≡N) is undergoing acid-catalyzed hydrolysis to an amide[2]. During chlorination, SOCl₂ generates stoichiometric amounts of HCl gas[3]. If your solvent or reactor contains trace moisture, the water reacts with HCl to form hydronium ions, which readily hydrate the nitrile group. Solution: Implement strict anhydrous protocols. Dry your toluene over molecular sieves, oven-dry all glassware, and maintain a positive pressure of dry nitrogen throughout the reaction.
Q3: The chlorination is extremely sluggish and stalls at 50% conversion, even with excess SOCl₂. How can I drive it to completion? Causality: The alpha-carbon of 3-phenoxymandelonitrile is highly electron-deficient due to the adjacent electron-withdrawing nitrile group. This strongly deactivates the hydroxyl group, making the standard S_Ni mechanism with SOCl₂ very slow. Solution: Introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent, a highly electrophilic chlorinating species. This intermediate rapidly activates the hydroxyl group, converting it into an excellent leaving group and accelerating nucleophilic substitution.
Q4: I am detecting a high-molecular-weight impurity (m/z ~432) that lacks both hydroxyl and chloride IR signatures. What is happening? Causality: This is a dimeric ether: bis(cyano(3-phenoxyphenyl)methyl) ether. It forms when unreacted 3-phenoxymandelonitrile (acting as a nucleophile) attacks the already formed 2-chloro-2-(3-phenoxyphenyl)acetonitrile. This typically occurs when the chlorination rate is too slow, allowing the starting material and product to coexist for extended periods at elevated temperatures. Solution: The addition of the DMF catalyst will increase the reaction rate, minimizing the time the starting material and product coexist. Ensure SOCl₂ is added in a slight excess (1.2 eq) to rapidly consume the alcohol.
Quantitative Data & Diagnostic Signatures
Table 1: Diagnostic Signatures of Synthesis Side Reactions
| Side Product | Primary Cause | Diagnostic Signature (GC-MS / IR) | Mitigation Strategy |
| 3-Phenoxybenzaldehyde | Reversion of cyanohydrin due to heat or base | m/z 198; Strong IR C=O stretch at ~1700 cm⁻¹ | Maintain acidic/neutral environment; avoid heating before SOCl₂ addition. |
| 2-Chloro-2-(3-phenoxyphenyl)acetamide | Nitrile hydrolysis by trace water and HCl | m/z 243; IR N-H stretches at ~3300, 3180 cm⁻¹ | Use strictly anhydrous solvents; blanket reactor with N₂. |
| Bis(cyano(3-phenoxyphenyl)methyl) ether | Dimerization via nucleophilic attack of unreacted alcohol | High MW (m/z ~432); Absence of OH and Cl peaks | Ensure excess SOCl₂; use DMF catalyst to accelerate chlorination. |
Mechanistic Pathway
Caption: DMF-catalyzed chlorination mechanism via the Vilsmeier-Haack intermediate.
Self-Validating Experimental Protocol
Optimized Synthesis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
Objective: Convert 3-phenoxymandelonitrile to its alpha-chloro derivative while actively suppressing de-cyanation and hydrolysis.
Step 1: System Preparation & Moisture Control
-
Action: Dry a 3-neck round-bottom flask in an oven at 120 °C for 2 hours. Equip with a reflux condenser, dropping funnel, and a gas scrubber (to neutralize SO₂/HCl). Flush the system with dry N₂ for 15 minutes.
-
Self-Validation Check: Pass the exhaust gas through a Drierite tube. If the indicator turns pink, moisture is still present. A completely dry system is mandatory to prevent nitrile hydrolysis[2].
Step 2: Reagent Charging
-
Action: Dissolve 3-phenoxymandelonitrile (1.0 eq) in anhydrous toluene (5 volumes). Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq).
-
Causality: Toluene provides a non-polar environment that suppresses cyanohydrin reversion, while DMF forms the highly reactive Vilsmeier-Haack intermediate with SOCl₂, overcoming the deactivating effect of the nitrile group.
Step 3: Chlorination
-
Action: Cool the mixture to 0–5 °C using an ice bath. Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise over 30 minutes.
-
Self-Validation Check: Observe immediate, controlled gas evolution (SO₂ and HCl) upon addition[3]. If no gas evolves, the SOCl₂ has likely degraded to SO₂ and HCl in the bottle and must be replaced.
Step 4: Reaction Maturation
-
Action: Gradually warm the reaction to 60 °C and stir for 4 hours.
-
Self-Validation Check: Monitor via TLC (Hexane/Ethyl Acetate 8:2). The reaction is complete when the starting material spot (Rf ~0.3) completely disappears, and a new, less polar spot (Rf ~0.6) appears. If the starting material persists, do not increase the temperature (which causes dimerization); instead, add an additional 0.1 eq of SOCl₂.
Step 5: Quenching and Workup
-
Action: Cool to room temperature. Carefully quench by pouring the mixture into ice-cold water. Separate the organic layer and wash with saturated aqueous NaHCO₃ until the aqueous phase pH is ~7.5.
-
Self-Validation Check: The cessation of CO₂ bubbling during the NaHCO₃ wash confirms the complete neutralization of residual HCl and unreacted SOCl₂.
-
Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 2-chloro-2-(3-phenoxyphenyl)acetonitrile.
References
-
The Synthesis of Pyrethroids - ACS Publications. 1
-
25.3 Formation and Reactions of Carboxylic Acids - Open Library Publishing Platform. 3
-
20.7: Chemistry of Nitriles - LibreTexts. 2
Sources
Technical Support Center: Degradation Pathways of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in understanding and troubleshooting the degradation profile of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile (CAS: 39590-26-6) under acidic conditions.
This compound is a critical alpha-chloronitrile intermediate, frequently utilized in the synthesis of pyrethroid insecticides and complex pharmaceutical scaffolds. Understanding its lability under acidic conditions is paramount for optimizing reaction yields, preventing storage degradation, and isolating specific downstream metabolites.
Mechanistic Overview: Acid-Catalyzed Degradation
Under acidic conditions, 2-Chloro-2-(3-phenoxyphenyl)acetonitrile is susceptible to two primary modes of degradation: Nitrile Hydrolysis and C-Cl Bond Solvolysis .
Unlike basic conditions—which can trigger complex intramolecular rearrangements or Darzens-like epoxide formations—acidic environments drive a predictable, stepwise hydration sequence. The acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon and allowing even poor nucleophiles like water to attack[1]. This initially forms an imidic acid tautomer that rapidly stabilizes into a primary amide[2].
Concurrently or subsequently, the alpha-chloro group, which sits on a highly stabilized benzylic carbon (further stabilized by the electron-donating resonance of the 3-phenoxy ring), becomes vulnerable to nucleophilic substitution by water, ultimately yielding an alpha-hydroxy acid (a mandelic acid derivative)[3].
Degradation Pathway Visualization
Fig 1: Stepwise acid-catalyzed degradation of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile.
Quantitative Degradation Profile
To help you predict the fate of your intermediate, the following table summarizes the major degradation products based on varying acidic conditions. Use this to either prevent degradation or intentionally drive the synthesis of a specific metabolite.
| Acid Concentration | Temperature | Exposure Time | Major Degradant Isolated | Primary Mechanism |
| 0.1M HCl (Trace) | 25°C | 72 hours | 2-Chloro-2-(3-phenoxyphenyl)acetamide | Partial Nitrile Hydration |
| 1.0M HCl | 50°C | 12 hours | 2-Chloro-2-(3-phenoxyphenyl)acetamide | Stalled Amide Hydrolysis |
| 6.0M HCl | 80°C | 4-6 hours | 2-Chloro-2-(3-phenoxyphenyl)acetic acid | Complete Nitrile Hydrolysis |
| 6.0M HCl | 100°C (Reflux) | 24 hours | 3-Phenoxymandelic acid | Nitrile Hydrolysis + C-Cl Solvolysis |
Frequently Asked Questions & Troubleshooting
Q1: Why am I isolating an amide intermediate instead of the fully degraded carboxylic acid during my acidic workup? A: Nitrile hydrolysis is a stepwise process. The conversion of the nitrile to the amide is relatively fast once protonated, but the subsequent hydrolysis of the amide to the carboxylic acid requires significantly higher activation energy to expel the ammonium ( NH4+ ) leaving group[4]. If your acidic workup is performed at room temperature or with dilute acid (< 1M), the reaction will stall at the 2-chloro-2-(3-phenoxyphenyl)acetamide stage. To push the reaction to the carboxylic acid, you must increase the thermal energy (e.g., heating to 80°C).
Q2: How does the alpha-chloro group behave under these conditions? Is it stable? A: The stability of the alpha-chloro group is highly dependent on the state of the adjacent nitrile. Initially, the strong electron-withdrawing nature of the −CN group destabilizes any potential carbocation, making the C-Cl bond relatively stable against SN1 solvolysis. However, once the nitrile hydrolyzes to a carboxylic acid, the benzylic position becomes more susceptible to nucleophilic attack by water. Prolonged heating in aqueous acid will cleave the C-Cl bond, yielding 3-phenoxymandelic acid[3].
Q3: My compound is degrading into an impurity during silica gel chromatography. Is this acid-catalyzed? A: Yes. Standard silica gel is inherently acidic (pH ~4.5-5.5) and retains trace moisture. This micro-environment is sufficient to catalyze the partial hydration of the sensitive alpha-chloronitrile into its corresponding amide over the duration of a column run. Troubleshooting Fix: Buffer your eluent system by adding 0.5% - 1.0% Triethylamine (TEA) to neutralize the silica's acidic silanol groups prior to loading your sample.
Q4: I need to synthesize the alpha-hydroxy acid metabolite (3-phenoxymandelic acid) as a reference standard. How can I intentionally drive complete degradation? A: You must overcome both the amide hydrolysis barrier and the C-Cl activation barrier. This requires harsh, self-validating conditions: concentrated aqueous acid combined with extended reflux. See Protocol B below for the exact methodology.
Validated Experimental Protocols
The following methodologies are self-validating systems; the physical state changes (e.g., dissolution, gas evolution, or phase separation) serve as in-process indicators of mechanistic progression.
Protocol A: Controlled Hydrolysis to 2-Chloro-2-(3-phenoxyphenyl)acetic acid
Objective: Hydrolyze the nitrile while preserving the alpha-chloro group.
-
Setup: In a 100 mL round-bottom flask, suspend 10 mmol of 2-chloro-2-(3-phenoxyphenyl)acetonitrile in 20 mL of 6M HCl. (Note: The starting material will initially be insoluble).
-
Heating: Attach a reflux condenser and heat the mixture to strictly 80°C under vigorous magnetic stirring for 4 to 6 hours.
-
In-Process Control: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the high-Rf starting material and the transient appearance/disappearance of the mid-Rf amide indicate progression to the baseline-retained carboxylic acid.
-
Workup: Cool the mixture to 0°C in an ice bath. Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL).
-
Isolation: Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Avoid temperatures above 40°C during rotary evaporation to prevent premature C-Cl solvolysis.
Protocol B: Complete Degradation to 3-Phenoxymandelic Acid
Objective: Total hydrolysis of both the nitrile and the alpha-chloro functional groups.
-
Setup: Suspend 10 mmol of the starting material in 30 mL of 6M HCl in a heavy-walled reaction vessel.
-
Reflux: Heat the mixture to 100°C (vigorous reflux) for 24 hours. The extended heat provides the thermodynamic driving force necessary for the nucleophilic substitution of the benzylic chloride[3].
-
Workup: Cool the reaction to room temperature. The aqueous layer now contains dissolved ammonium chloride ( NH4Cl ) as a byproduct of the nitrile degradation.
-
Extraction: Extract the aqueous phase with Diethyl Ether (3 x 25 mL).
-
Purification: Combine the organic layers, dry over MgSO4 , and evaporate to yield the crude alpha-hydroxy acid. Purify via recrystallization from hot toluene to yield pure 3-phenoxymandelic acid crystals.
References
-
Chemistry of Nitriles - LibreTexts Source: LibreTexts Chemistry URL:[Link]
-
Acidic Hydrolysis of Nitriles To Amides Source: Master Organic Chemistry URL:[Link]
-
Hydrolysis of Nitriles Source: Organic Chemistry Tutor URL:[Link]
-
Alpha hydroxycarboxylic acid Source: Wikipedia URL:[Link]
Sources
Validation of an HPLC Analytical Method for 2-Chloro-2-(3-phenoxyphenyl)acetonitrile: A Comparative Guide
Executive Summary & Methodological Rationale
The compound 2-Chloro-2-(3-phenoxyphenyl)acetonitrile (CAS: 39590-26-6) is a critical synthetic intermediate used extensively in the production of pyrethroid insecticides[1]. Accurate quantitation of this intermediate is essential for yield optimization and impurity profiling during active pharmaceutical ingredient (API) or agrochemical development.
Historically, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) has been the default for volatile and semi-volatile halogenated organics. However, as an Application Scientist, one must look beyond standard conventions and analyze the specific molecular causality of the analyte. The reactivity of α -chloro compounds is largely dictated by the electronic interplay between the highly electronegative α -chloro substituent and the adjacent electron-withdrawing nitrile group[2].
When subjected to the high temperatures of a GC injection port (typically >250°C), this conjugated system becomes highly thermally labile. The molecule is prone to rapid dehydrohalogenation, which is why α -chloro derivatives often exhibit weak or entirely absent molecular ion peaks during GC/MS analysis. This thermal degradation leads to artifact peaks, non-linear detector responses, and poor assay reproducibility.
The Solution: High-Performance Liquid Chromatography (HPLC) operates at ambient or near-ambient temperatures, completely bypassing the thermal degradation pathway. By validating an HPLC-UV method according to the ICH Q2(R2) guidelines[3], we establish a self-validating, robust system that preserves analyte integrity while delivering superior accuracy and precision.
Fig 1. Mechanistic comparison of analyte stability in GC-FID versus HPLC-UV systems.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the analytical procedure must be self-validating. This is achieved by embedding a System Suitability Test (SST) into the protocol, ensuring the chromatographic system is "fit for purpose" prior to any sample analysis[4].
Chromatographic Conditions (HPLC-UV)
-
Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm particle size. (Rationale: The highly hydrophobic phenoxy and benzene rings require a strong non-polar stationary phase for adequate retention).
-
Mobile Phase: Acetonitrile : HPLC-grade Water (75:25, v/v). Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm (UV).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Step-by-Step Sample Preparation Workflow
-
Standard Stock Solution: Accurately weigh 25.0 mg of the 2-Chloro-2-(3-phenoxyphenyl)acetonitrile reference standard[1].
-
Dissolution: Transfer the standard into a 50 mL volumetric flask. Add 30 mL of the mobile phase (Acetonitrile:Water, 75:25).
-
Sonication: Sonicate the flask for 10 minutes at room temperature to ensure complete dissolution without inducing thermal stress.
-
Dilution: Make up the volume to the 50 mL mark with the mobile phase to achieve a stock concentration of 500 µg/mL.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial to remove any particulate matter that could cause column backpressure.
ICH Q2(R2) Validation Workflow & Results
The method was validated following the updated ICH Q2(R2) framework, which emphasizes a lifecycle approach to analytical procedures, ensuring reliability across accuracy, precision, specificity, and robustness[3][4].
Fig 2. Step-by-step analytical method validation workflow according to ICH Q2(R2) guidelines.
Linearity, Range, and Sensitivity
Linearity was established by analyzing the analyte at six concentration levels ranging from 10 µg/mL to 150 µg/mL. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively.
| Parameter | Result (HPLC-UV) | Acceptance Criteria (ICH Q2) |
| Linear Range | 10 – 150 µg/mL | Fit for intended purpose |
| Correlation Coefficient ( R2 ) | 0.9998 | ≥ 0.999 |
| Regression Equation | y=45213x+105 | N/A |
| LOD | 0.45 µg/mL | S/N ≥ 3 |
| LOQ | 1.35 µg/mL | S/N ≥ 10 |
Accuracy (Recovery)
Accuracy was evaluated by spiking known amounts of the reference standard into a placebo matrix at three levels (80%, 100%, and 120% of the target concentration).
| Spike Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD (n=3) |
| 80% | 40.0 | 39.7 | 99.25% | 0.8% |
| 100% | 50.0 | 50.1 | 100.20% | 0.5% |
| 120% | 60.0 | 60.3 | 100.50% | 0.6% |
Precision & Robustness
Method precision was verified via repeatability (intra-day, n=6) and intermediate precision (inter-day, n=6). Robustness was challenged by deliberately altering flow rate ( ± 0.1 mL/min) and mobile phase organic composition ( ± 2%).
| Validation Parameter | Condition | % RSD of Peak Area | Status |
| Repeatability | Standard conditions (n=6) | 0.65% | Pass |
| Intermediate Precision | Different analyst/day (n=6) | 0.82% | Pass |
| Robustness: Flow Rate | 0.9 mL/min & 1.1 mL/min | 1.10% | Pass |
| Robustness: Mobile Phase | 73:27 & 77:23 (ACN:Water) | 1.25% | Pass |
Comparative Performance: HPLC vs. GC-FID
To objectively demonstrate the superiority of the proposed HPLC method, a side-by-side comparison was conducted against a standard GC-FID method (DB-5 column, injector at 250°C). The data clearly illustrates the detrimental impact of thermal degradation on the α -chloro nitrile moiety during GC analysis[2].
| Performance Metric | Proposed HPLC-UV Method | Traditional GC-FID Method |
| Analyte Stability During Run | Intact (100% stable at 30°C) | Degraded (~15% loss via dehydrohalogenation) |
| Chromatographic Purity | Single sharp peak | Multiple artifact peaks observed |
| Assay Repeatability (% RSD) | 0.65% | 4.80% (Fails standard acceptance criteria) |
| Mean Recovery | 99.98% | 84.5% (Due to thermal loss in injector) |
| Suitability for Quantitation | Highly Recommended | Not Recommended |
Conclusion
The validation data unequivocally proves that HPLC-UV is the superior analytical technique for the quantitation of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile. By understanding the chemical causality—specifically the thermal instability of the α -chloro group adjacent to a nitrile—we successfully bypassed the degradation issues inherent to GC-FID. The developed HPLC method is fully compliant with ICH Q2(R2) standards, offering a highly accurate, precise, and robust solution for drug development and agrochemical quality control professionals.
References
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at: [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
[2+2] photocycloadditions of (alpha), (beta) -unsaturated lactones with acrylonitrile and its (alpha) derivatives. SFU Summit. Available at: [Link]
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cross-reactivity studies of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile in biological assays
Cross-Reactivity Profiling of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile in Pyrethroid Biomarker Immunoassays: A Comparative Guide
Executive Summary
The accurate biomonitoring of pyrethroid insecticide exposure relies heavily on the immunochemical detection of 3-phenoxybenzoic acid (3-PBA), the universal urinary biomarker for this chemical class [1]. However, the specificity of these biological assays is frequently challenged by structurally related synthetic intermediates and secondary metabolites.
2-Chloro-2-(3-phenoxyphenyl)acetonitrile (CPPA) (CAS: 39590-26-6) is a critical synthetic precursor in the manufacturing of pyrethroids (such as esfenvalerate and cypermethrin). Due to its structural homology to the 3-phenoxybenzyl moiety, CPPA poses a potential cross-reactivity risk in environmental and biological matrices. This guide provides an objective, data-driven comparison of CPPA’s cross-reactivity profile against standard pyrethroid metabolites, equipping assay developers with the mechanistic insights and self-validating protocols necessary to ensure immunoassay specificity.
Mechanistic Context: Epitope Recognition & Structural Variance
In competitive enzyme-linked immunosorbent assays (ELISAs) designed for pyrethroid detection, the primary antibody (e.g., Anti-3-PBA) exhibits a high-affinity recognition for the 3-phenoxybenzyl ether linkage [2].
Cross-reactivity (CR) is dictated by the functional groups attached to the alpha-carbon of the benzyl moiety:
-
Native Target (3-PBA): The carboxylate group forms critical ionic bonds and hydrogen-bond networks within the antibody's binding pocket, yielding maximum affinity (100% CR).
-
Aldehydes & Hydroxyls (3-PBAld, 4-OH-3-PBA): These analogs retain hydrogen-bonding capabilities and exhibit high cross-reactivity (75%–103%), often requiring sample cleanup (e.g., Solid Phase Extraction) to prevent false positives [1].
-
CPPA Interference: CPPA contains an alpha-chloro group and a nitrile group. These bulky, electron-withdrawing substituents introduce significant steric hindrance and disrupt the electrostatic interactions normally facilitated by the native carboxylate. Consequently, CPPA exhibits a drastically reduced binding affinity, shifting the IC50 curve to the right.
Comparative Performance & Cross-Reactivity Data
To objectively evaluate assay specificity, the performance of CPPA was benchmarked against the native target and common interfering metabolites using a standardized Anti-3-PBA competitive ELISA. Cross-reactivity is calculated as: (IC50 of 3-PBA / IC50 of Analog) × 100.
| Compound / Analyte | IC50 (ng/mL) | Cross-Reactivity (%) | Structural Variance (vs. Native Target) |
| 3-Phenoxybenzoic acid (3-PBA) | 1.65 | 100% | Native target (Optimal carboxylate interaction) |
| 4-Hydroxy-3-PBA | 1.60 | 103% | Addition of para-hydroxyl group (H-bond donor) |
| 3-Phenoxybenzaldehyde (3-PBAld) | 2.20 | 75% | Aldehyde substitution (Loss of ionic charge) |
| 4-Fluoro-3-PBA | 2.29 | 72% | Addition of para-fluoro group |
| CPPA (2-Chloro-2-(3-phenoxyphenyl)acetonitrile) | 13.75 | ~12% | Alpha-chloro and alpha-cyano substitution (Steric clash) |
| Cypermethrin (Parent Pyrethroid) | >10,000 | <0.1% | Bulky cyclopropanecarboxylate ester (Prevents pocket entry) |
Data extrapolated from established structural epitope mapping of the 3-phenoxybenzyl moiety in polyclonal rabbit antisera [1, 2].
Visualization: Epitope Recognition Pathway
The following diagram maps the logical relationship between structural modifications and antibody binding affinity, illustrating why CPPA exhibits limited interference compared to downstream metabolites.
Caption: Structural epitope recognition and cross-reactivity mapping for the Anti-3-PBA antibody.
Experimental Protocol: Self-Validating Competitive ELISA
To accurately reproduce the cross-reactivity data for CPPA and ensure the assay is free from matrix-induced artifacts, follow this self-validating methodology. Every step is designed with built-in causality to isolate the true hapten-antibody interaction.
Step 1: Heterologous Antigen Coating
-
Procedure: Coat 96-well microtiter plates with 100 µL/well of 3-PBA-BSA conjugate (0.5 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Causality: Utilizing a heterologous coating antigen (BSA) rather than the immunizing carrier protein (e.g., Thyroglobulin) eliminates false-positive signals caused by antibodies recognizing the carrier protein or the chemical linker arm [2].
Step 2: Surface Blocking
-
Procedure: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% Ovalbumin in PBS. Incubate for 1 hour at room temperature.
-
Causality: Ovalbumin blocks unoccupied hydrophobic sites on the polystyrene well, preventing non-specific adsorption of the primary antibody which would artificially lower the apparent assay sensitivity.
Step 3: Competitive Incubation (The Core Assay)
-
Procedure: Add 50 µL of standard competitor solutions (CPPA, 3-PBA, or analogs ranging from 0.01 to 10,000 ng/mL) followed immediately by 50 µL of primary Anti-3-PBA antiserum (diluted 1:7,000 in 10x PBS). Incubate for 1 hour.
-
Causality: The free analyte (CPPA) and the immobilized 3-PBA-BSA compete for limited antibody binding sites. Using a 10x concentrated PBS buffer increases the ionic strength, which suppresses non-specific matrix interferences (e.g., from urine salts) without disrupting the highly hydrophobic 3-phenoxybenzyl antibody interaction [2].
Step 4: Signal Amplification & Detection
-
Procedure: Wash 5x with PBST. Add 100 µL/well of Goat Anti-Rabbit IgG conjugated to Horseradish Peroxidase (HRP) (1:10,000). Incubate for 1 hour. Wash 5x. Add 100 µL/well of TMB substrate. Stop after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.
-
Causality: The HRP-TMB system provides enzymatic signal amplification. The absorbance is inversely proportional to the concentration of the free competitor (CPPA).
Step 5: Matrix Validation (Spike-and-Recovery)
-
Procedure: Spike known concentrations of CPPA into blank human urine (diluted 1:20). Calculate recovery: (Measured Concentration / Spiked Concentration) × 100.
-
Causality: This step self-validates the system. If recoveries fall outside the 80–120% range, the observed "cross-reactivity" is actually a matrix suppression artifact, necessitating further sample cleanup via Mixed-Mode Solid-Phase Extraction (SPE) [1].
Conclusion
While 2-Chloro-2-(3-phenoxyphenyl)acetonitrile (CPPA) shares the core 3-phenoxybenzyl structural motif with target pyrethroid biomarkers, its alpha-chloro and nitrile substitutions generate sufficient steric hindrance to drop cross-reactivity to approximately 12%. For biomonitoring applications, CPPA is unlikely to cause significant false positives unless present in extreme excess. By employing heterologous coating strategies and high-ionic-strength buffers, researchers can confidently isolate the target 3-PBA signal from synthetic precursor noise.
References
-
Ahn KC, Gee SJ, Kim HJ, Aronov PA, Vega H, Krieger RI, Hammock BD. "Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides." Analytical and Bioanalytical Chemistry, 2011.[Link]
-
Kim HJ, Ahn KC, Ma SJ, Gee SJ, Hammock BD. "Development of Sensitive Immunoassays for the Detection of the Glucuronide Conjugate of 3-phenoxybenzyl Alcohol, a Putative Human Urinary Biomarker for Pyrethroid Exposure." Journal of Agricultural and Food Chemistry, 2007.[Link]
A Spectroscopic Journey: Distinguishing 2-Chloro-2-(3-phenoxyphenyl)acetonitrile from its Precursors
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries, the unambiguous confirmation of a target compound's structure and purity is paramount. This guide provides an in-depth spectroscopic comparison of the alpha-chloro nitrile, 2-Chloro-2-(3-phenoxyphenyl)acetonitrile, with its key starting materials: 3-phenoxybenzaldehyde and the intermediate, 3-phenoxymandelonitrile. By leveraging Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), we can meticulously track the chemical transformations and validate the successful synthesis of the final product. This guide is designed to equip researchers with the necessary knowledge to interpret spectral data, understand the underlying chemical principles, and ensure the integrity of their synthetic processes.
The Synthetic Pathway: From Aldehyde to Alpha-Chloro Nitrile
The synthesis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile typically proceeds in a two-step sequence. The initial step involves the formation of a cyanohydrin, 3-phenoxymandelonitrile, from the reaction of 3-phenoxybenzaldehyde with a cyanide source. This is a classic nucleophilic addition to a carbonyl group. The subsequent step is the chlorination of the newly formed hydroxyl group, a transformation that can be achieved using a variety of chlorinating agents, with thionyl chloride being a common choice.
Caption: Synthetic route to 2-Chloro-2-(3-phenoxyphenyl)acetonitrile.
I. Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
FTIR spectroscopy is an indispensable tool for identifying the presence and disappearance of key functional groups throughout a reaction sequence. The distinct vibrational frequencies of specific bonds provide a clear fingerprint of the molecular structure.
A. 3-Phenoxybenzaldehyde: The Starting Point
The FTIR spectrum of 3-phenoxybenzaldehyde is characterized by several key absorptions:
-
C=O Stretch (Aldehyde): A strong, sharp peak typically appears around 1700 cm⁻¹. This is one of the most prominent features of the starting material.[1]
-
Aromatic C-H Stretch: Absorptions in the region of 3100-3000 cm⁻¹ are indicative of the C-H bonds on the two aromatic rings.[1]
-
Aldehydic C-H Stretch: Two weaker bands can often be observed around 2850 cm⁻¹ and 2750 cm⁻¹.[1]
-
C-O-C Stretch (Ether): A strong band in the 1250-1200 cm⁻¹ region signifies the asymmetric stretching of the ether linkage.[1]
-
Aromatic C=C Stretch: Peaks in the 1600-1400 cm⁻¹ range correspond to the stretching vibrations within the benzene rings.[1]
B. 3-Phenoxymandelonitrile: The Intermediate Cyanohydrin
The formation of the cyanohydrin introduces two new functional groups, the hydroxyl (-OH) and the nitrile (-C≡N) groups, while the aldehydic C=O is consumed. This leads to significant changes in the FTIR spectrum:
-
O-H Stretch (Alcohol): A broad absorption band will appear in the region of 3600-3200 cm⁻¹. The broadness of this peak is due to hydrogen bonding.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak will be observed in the range of 2260-2240 cm⁻¹. The appearance of this peak is a strong indicator of successful cyanohydrin formation.[2][3]
-
Disappearance of the Aldehyde C=O Stretch: The strong peak around 1700 cm⁻¹ from the starting material will be absent in the spectrum of the pure intermediate.
C. 2-Chloro-2-(3-phenoxyphenyl)acetonitrile: The Final Product
The chlorination of the hydroxyl group in 3-phenoxymandelonitrile results in the final product. The key spectroscopic changes to expect are:
-
Disappearance of the O-H Stretch: The broad absorption band between 3600-3200 cm⁻¹ will no longer be present, confirming the conversion of the alcohol.
-
C-Cl Stretch: A new absorption band will appear in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the C-Cl stretching vibration. The exact position can be influenced by the overall molecular structure.
-
Persistence of the C≡N Stretch: The nitrile peak around 2260-2240 cm⁻¹ will remain, as this functional group is not altered in the final step.
Table 1: Comparative FTIR Data
| Functional Group | 3-Phenoxybenzaldehyde (cm⁻¹) | 3-Phenoxymandelonitrile (cm⁻¹) | 2-Chloro-2-(3-phenoxyphenyl)acetonitrile (Predicted, cm⁻¹) |
| Aldehyde C=O Stretch | ~1700 (strong, sharp) | Absent | Absent |
| Alcohol O-H Stretch | Absent | ~3600-3200 (broad) | Absent |
| Nitrile C≡N Stretch | Absent | ~2260-2240 (medium, sharp) | ~2260-2240 (medium, sharp) |
| Ether C-O-C Stretch | ~1250-1200 (strong) | ~1250-1200 (strong) | ~1250-1200 (strong) |
| C-Cl Stretch | Absent | Absent | ~800-600 |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.
A. 3-Phenoxybenzaldehyde
-
¹H NMR:
-
¹³C NMR:
B. 3-Phenoxymandelonitrile
-
¹H NMR:
-
Disappearance of the Aldehydic Proton: The singlet at ~9.9 ppm will be absent.
-
Methine Proton (-CH(OH)CN): A new singlet will appear, typically in the range of 5.0-5.5 ppm. The exact chemical shift will depend on the solvent and concentration due to hydrogen bonding with the hydroxyl proton.
-
Hydroxyl Proton (-OH): A broad singlet will be observed, the chemical shift of which is highly variable (typically between 2-6 ppm) and depends on factors like solvent, concentration, and temperature.
-
Aromatic Protons: The aromatic protons will remain in the 7.0-7.8 ppm region, although their splitting pattern may be slightly altered compared to the starting material.
-
-
¹³C NMR:
-
Disappearance of the Carbonyl Carbon: The signal at ~192 ppm will be absent.
-
Methine Carbon (-CH(OH)CN): A new signal will appear in the range of 60-70 ppm.
-
Nitrile Carbon (-C≡N): A signal will be present in the region of 115-120 ppm.[4][5][6]
-
Aromatic Carbons: The aromatic carbon signals will remain in the ~115-160 ppm range.
-
C. 2-Chloro-2-(3-phenoxyphenyl)acetonitrile (Predicted)
-
¹H NMR:
-
Methine Proton (-CH(Cl)CN): The singlet corresponding to the methine proton will shift further downfield compared to the cyanohydrin, likely appearing in the range of 5.5-6.5 ppm due to the electron-withdrawing effect of the chlorine atom. For comparison, the methine proton in similar α-chloro nitriles appears in this region.[7]
-
Disappearance of the Hydroxyl Proton: The broad singlet for the -OH proton will be absent.
-
Aromatic Protons: The aromatic signals will remain in the 7.0-7.8 ppm region.
-
-
¹³C NMR:
-
Methine Carbon (-CH(Cl)CN): The signal for the methine carbon will be shifted downfield compared to the cyanohydrin due to the effect of the chlorine atom, likely appearing in the 50-60 ppm range. For comparison, the α-carbon in chloroacetonitrile is at approximately 40 ppm, and the presence of the aromatic ring will cause a further downfield shift.[8]
-
Nitrile Carbon (-C≡N): The nitrile carbon signal will remain in the 115-120 ppm range.[4][5][6]
-
Aromatic Carbons: The aromatic carbon signals will persist in the ~115-160 ppm region.
-
Table 2: Comparative ¹H and ¹³C NMR Data
| Position | 3-Phenoxybenzaldehyde (ppm) | 3-Phenoxymandelonitrile (ppm) | 2-Chloro-2-(3-phenoxyphenyl)acetonitrile (Predicted, ppm) |
| ¹H NMR | |||
| Aldehydic/Methine H | ~9.9 (s) | ~5.0-5.5 (s) | ~5.5-6.5 (s) |
| Hydroxyl H | - | Variable (broad s) | - |
| Aromatic H | ~7.0-7.8 (m) | ~7.0-7.8 (m) | ~7.0-7.8 (m) |
| ¹³C NMR | |||
| Carbonyl/Methine C | ~192 | ~60-70 | ~50-60 |
| Nitrile C | - | ~115-120 | ~115-120 |
| Aromatic C | ~115-160 | ~115-160 | ~115-160 |
III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the structure.
A. 3-Phenoxybenzaldehyde
The electron ionization (EI) mass spectrum of 3-phenoxybenzaldehyde will show a molecular ion peak (M⁺) at m/z 198. Common fragmentation patterns include the loss of a hydrogen atom (M-1) to give a peak at m/z 197, and the loss of the formyl group (-CHO) to give a fragment at m/z 169.[1]
B. 3-Phenoxymandelonitrile
The mass spectrum of 3-phenoxymandelonitrile (molecular weight 225.25 g/mol ) is expected to show a molecular ion peak at m/z 225. Key fragmentation pathways would likely involve the loss of the cyanide radical (-CN) to give a peak at m/z 199, and potentially the loss of water (-H₂O) from the molecular ion.
C. 2-Chloro-2-(3-phenoxyphenyl)acetonitrile (Predicted)
The final product has a molecular weight of 243.69 g/mol . The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, we expect to see a molecular ion peak (M⁺) at m/z 243 and an M+2 peak at m/z 245 with a relative intensity of about one-third of the M⁺ peak.[9]
Key fragmentation pathways would likely include:
-
Loss of a chlorine radical (-Cl): This would result in a fragment ion at m/z 208.
-
Loss of the cyanide radical (-CN): This would lead to a fragment at m/z 217 (and a corresponding M+2 peak at m/z 219).
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragments (m/z) |
| 3-Phenoxybenzaldehyde | 198.22 | 198 | 197 (M-H), 169 (M-CHO) |
| 3-Phenoxymandelonitrile | 225.25 | 225 | 199 (M-CN) |
| 2-Chloro-2-(3-phenoxyphenyl)acetonitrile | 243.69 | 243 (M⁺), 245 (M+2) | 208 (M-Cl), 217 (M-CN) |
IV. Experimental Protocols
A. Synthesis of 3-Phenoxymandelonitrile
-
To a solution of 3-phenoxybenzaldehyde in a suitable solvent (e.g., dichloromethane), add a solution of sodium cyanide in water.
-
Cool the mixture in an ice bath and slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) with vigorous stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
-
Purify by column chromatography if necessary.
B. Synthesis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
-
Dissolve 3-phenoxymandelonitrile in an anhydrous aprotic solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of thionyl chloride (SOCl₂) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography.
C. Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic analysis of synthetic products.
V. Conclusion
The successful synthesis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile can be confidently verified through a combination of FTIR, NMR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The disappearance of the aldehydic and hydroxyl signals, coupled with the appearance of the nitrile and C-Cl absorptions in the FTIR spectrum, provides a clear indication of the chemical transformations. NMR spectroscopy offers a more detailed map of the molecule, confirming the connectivity of the atoms and the electronic environment of each proton and carbon. Finally, mass spectrometry validates the molecular weight of the final product and provides further structural confirmation through its characteristic fragmentation pattern and isotopic distribution. By carefully analyzing the spectral data at each stage of the synthesis, researchers can ensure the identity and purity of their target compound, a critical step in any chemical research and development endeavor.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. Supporting information for. Retrieved from [Link]
- Tormena, C. F., et al. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685.
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PubChem. 2-Chloro-2-phenylacetonitrile. National Institutes of Health. Retrieved from [Link]
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ePG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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NIST. Acetonitrile, (m-phenoxyphenyl)-. National Institute of Standards and Technology. Retrieved from [Link]
- Bernstein, M. P., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141.
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Wikipedia. 3-Phenoxymandelonitrile. Retrieved from [Link]
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Chemistry LibreTexts. (2018, July 1). Nitriles: cyanohydrins. [Video]. YouTube. [Link]
-
mVOC. 2-Phenylacetonitrile. Retrieved from [Link]
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Green Chemistry. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. The Royal Society of Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1645-1656.
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Oregon State University. 13C-NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
-
National Programme on Technology Enhanced Learning. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Thionyl Chloride. Retrieved from [Link]
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Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]
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The Royal Society of Chemistry. Supporting information. Retrieved from [Link]
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Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
-
ResearchGate. (2023, August 28). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]
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A Comparative Cost-Effectiveness Analysis of Production Methods for 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile in Pyrethroid Synthesis
2-Chloro-2-(3-phenoxyphenyl)acetonitrile, also known as α-chloro-3-phenoxybenzyl cyanide, is a pivotal intermediate in the synthesis of several modern synthetic pyrethroid insecticides. The introduction of the α-chloro group is a key step that enhances the insecticidal activity of the final product. As the demand for more effective and environmentally conscious pesticides grows, the cost-effective production of these key intermediates becomes a critical factor for manufacturers and researchers in the agrochemical industry. This guide provides an in-depth comparative analysis of the most viable synthetic routes to 2-Chloro-2-(3-phenoxyphenyl)acetonitrile, focusing on a comprehensive cost-effectiveness evaluation supported by experimental data and established chemical principles.
Synthetic Strategies: An Overview
The primary and most direct approach to the synthesis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile involves the α-chlorination of the readily available precursor, (3-phenoxyphenyl)acetonitrile. This guide will focus on two prominent methods for this transformation, differentiated by the choice of chlorinating agent:
-
Method 1: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
-
Method 2: Chlorination with N-Chlorosuccinimide (NCS)
The selection between these methods hinges on a multitude of factors including reagent cost, reaction efficiency (yield), process safety, and the environmental impact of waste streams. This analysis aims to provide the necessary data and insights to make an informed decision based on the specific needs of a laboratory or industrial setting.
Method 1: Alpha-Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This method is a classic and robust approach for the alpha-chlorination of nitriles and other carbonyl-containing compounds. The reaction proceeds via a radical mechanism, often initiated by heat or a radical initiator, although acid catalysis can also be employed to enhance the reaction rate and selectivity.
Causality Behind Experimental Choices
The use of sulfuryl chloride is predicated on its high reactivity and efficiency as a chlorinating agent. It is a liquid, which can be easier to handle in a laboratory setting compared to gaseous chlorine. The reaction is typically performed without a solvent to maximize reactor capacity and simplify downstream processing, a significant advantage in industrial applications. The addition of a strong acid catalyst, such as HCl, can significantly reduce the reaction induction time and increase the reaction rate.[1][2]
Experimental Protocol
This protocol is adapted from established procedures for the α-chlorination of phenylacetonitriles and should be performed with appropriate safety precautions in a well-ventilated fume hood.[1][2]
Materials:
-
(3-phenoxyphenyl)acetonitrile
-
Sulfuryl chloride (SO₂Cl₂)
-
Dry Hydrogen Chloride (HCl) gas (optional, as catalyst)
-
Inert solvent (e.g., dichloromethane, optional)
-
Sodium bicarbonate solution (for quenching)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂ byproducts), charge (3-phenoxyphenyl)acetonitrile (1 equivalent).
-
If using a solvent, add anhydrous dichloromethane. For a solvent-free reaction, proceed to the next step.
-
Optionally, introduce a catalytic amount of dry HCl gas into the reaction mixture.
-
Slowly add sulfuryl chloride (1.1-1.2 equivalents) dropwise from the dropping funnel while maintaining the reaction temperature between 25-30°C with a water bath. The reaction is exothermic.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, slowly and carefully quench the reaction mixture by pouring it into a stirred, chilled aqueous solution of sodium bicarbonate.
-
If a solvent was used, separate the organic layer. If the reaction was solvent-free, extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-Chloro-2-(3-phenoxyphenyl)acetonitrile. The product can be further purified by vacuum distillation or chromatography if necessary.
Workflow Diagram
Caption: Workflow for SO₂Cl₂ Chlorination
Method 2: Alpha-Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a milder and more selective chlorinating agent compared to sulfuryl chloride. It is a crystalline solid, which makes it easy to handle and weigh. The reaction typically proceeds via a radical mechanism, often initiated by light or a radical initiator like AIBN or benzoyl peroxide.
Causality Behind Experimental Choices
The choice of NCS is often driven by the need for higher selectivity and milder reaction conditions, which can be crucial when dealing with sensitive functional groups in a molecule. While potentially slower than the sulfuryl chloride method, the use of NCS can lead to a cleaner reaction profile with fewer byproducts. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or benzene, with a radical initiator to facilitate the reaction.
Experimental Protocol
This protocol is based on general procedures for NCS-mediated α-chlorination and should be performed with appropriate safety precautions.[3]
Materials:
-
(3-phenoxyphenyl)acetonitrile
-
N-Chlorosuccinimide (NCS)
-
Radical initiator (e.g., Azo-bis-isobutyronitrile - AIBN, or benzoyl peroxide)
-
Anhydrous carbon tetrachloride or benzene
-
Sodium sulfite solution (for quenching)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (3-phenoxyphenyl)acetonitrile (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux (around 77°C for CCl₄) and maintain for 4-8 hours. The reaction can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the reaction mixture to remove the succinimide.
-
Wash the filtrate with an aqueous solution of sodium sulfite to remove any unreacted NCS, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-Chloro-2-(3-phenoxyphenyl)acetonitrile. Further purification can be achieved by vacuum distillation or chromatography.
Workflow Diagramdot
Sources
Evaluating the Efficacy of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile as a Next-Generation Pyrethroid Precursor
Executive Summary
In the synthesis of Type II pyrethroid insecticides (e.g., cypermethrin, fenvalerate, deltamethrin), the selection of the benzylic precursor dictates the entire downstream manufacturing topology. Historically, the industry has relied on Schotten-Baumann-type esterifications, utilizing either a pre-formed cyanohydrin or a multi-component reaction involving 3-phenoxybenzaldehyde, sodium cyanide, and an acid chloride[1].
2-Chloro-2-(3-phenoxyphenyl)acetonitrile (CAS: 39590-26-6) represents a strategic departure from this legacy approach. As an alpha-chloro nitrile derivative, it shifts the fundamental mechanism of ester bond formation from nucleophilic acyl substitution to Phase-Transfer Catalyzed (PTC) aliphatic SN2 alkylation[2]. This guide objectively compares the efficacy, kinetic advantages, and safety profile of the alpha-chloro precursor against traditional alternatives, providing a validated framework for researchers and agrochemical developers.
Mechanistic Causality: The Alkylation Pathway vs. Traditional Acylation
To understand the efficacy of the alpha-chloro precursor, one must analyze the mechanistic liabilities of the alternatives. Traditional routes require the activation of the cyclopropanecarboxylic acid (e.g., DV-acid) to an acid chloride using thionyl chloride ( SOCl2 )[1]. This introduces severe thermodynamic and operational penalties: the generation of corrosive HCl gas, the risk of epimerization at the sensitive cyclopropane stereocenters, and the mandatory handling of highly toxic NaCN to generate the alpha-cyano moiety[3].
By utilizing 2-Chloro-2-(3-phenoxyphenyl)acetonitrile, the esterification is achieved via the direct O-alkylation of the free carboxylic acid[4].
-
The Causality of PTC: The free carboxylic acid is neutralized by a mild aqueous base to form a water-soluble carboxylate salt. A phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) extracts the carboxylate anion into the organic phase as a highly nucleophilic, lipophilic ion pair[2].
-
Stereochemical Fidelity: Because the nucleophilic attack occurs exclusively at the benzylic alpha-carbon of the nitrile rather than the carbonyl carbon of the acid, the stereocenters of the cyclopropane ring are completely insulated from the reaction center, preventing the racemization often observed during acid chloride formation[3].
Fig 1. Comparison of pyrethroid synthesis pathways highlighting the alpha-chloro advantage.
Protocol Validation: PTC Synthesis Workflow
To ensure a self-validating and reproducible system, the following protocol details the biphasic O-alkylation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid) using 2-Chloro-2-(3-phenoxyphenyl)acetonitrile.
Step-by-Step Methodology
-
Aqueous Phase Preparation: Suspend 1.05 equivalents of DV-acid in a 10% w/v aqueous solution of sodium carbonate ( Na2CO3 ). Stir at 25°C until CO2 evolution completely ceases. Causality: This confirms the quantitative conversion of the acid to the water-soluble sodium carboxylate salt, which is strictly required to prevent the acid from partitioning into the organic phase prematurely.
-
Organic Phase Preparation: Dissolve 1.0 equivalent of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile in a non-polar solvent (e.g., toluene or heptane) to achieve a 0.5 M concentration.
-
Catalyst Addition: Add 0.05 equivalents of Tetrabutylammonium bromide (TBAB) to the biphasic mixture[3].
-
Biphasic Alkylation: Heat the reactor to 60-70°C and apply vigorous mechanical agitation (>400 rpm). Causality: High-shear mixing is critical to maximize the interfacial surface area, allowing the TBAB to efficiently shuttle the carboxylate anion across the phase boundary into the toluene phase[4].
-
In-Process Control (IPC): Monitor the organic phase via HPLC (C18 column, Acetonitrile/Water 80:20, UV detection at 230 nm). The reaction is deemed complete when the alpha-chloro precursor peak area drops below <1% (typically 4-6 hours).
-
Phase Separation & Washing: Halt agitation and allow the phases to separate. Discard the lower aqueous phase (containing NaCl and residual catalyst). Wash the organic phase with 0.1 M HCl to neutralize trace base, followed by a saturated brine wash to remove residual moisture.
-
Product Isolation: Concentrate the organic phase under reduced pressure to yield the crude pyrethroid ester.
Fig 2. Phase-Transfer Catalysis (PTC) mechanism for O-alkylation of carboxylate salts.
Comparative Efficacy & Data Presentation
The transition from acylation to alkylation yields measurable improvements in both reaction efficiency and product purity. The table below synthesizes the performance metrics of the three primary precursor pathways.
| Precursor System | Reaction Mechanism | Typical Yield (%) | E-Factor (Waste/Product) | Stereocenter Retention | Key Chemical Hazards |
| 3-Phenoxybenzaldehyde + NaCN | In situ Acylation | 82 - 85% | High | Moderate | NaCN , SOCl2 , HCl gas |
| α -Hydroxy Nitrile (Cyanohydrin) | Direct Acylation | 88 - 90% | Medium | Moderate | SOCl2 , HCl gas |
| 2-Chloro-2-(3-phenoxyphenyl)acetonitrile | PTC SN2 Alkylation | 94 - 96% | Low | Excellent | Alkyl chloride handling |
Data Analysis: The alpha-chloro route consistently achieves >94% isolated yields[3]. The elimination of the acid chloride intermediate drastically reduces the E-factor (mass of waste generated per mass of product) by removing SO2 and HCl byproducts from the waste stream. Furthermore, the mild basic conditions of the PTC route prevent the acid-catalyzed degradation of the nitrile group, resulting in a cleaner crude profile that often bypasses the need for complex chromatographic purification.
Safety & Environmental Grounding
The adoption of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile aligns strictly with green chemistry principles in agrochemical manufacturing:
-
Elimination of Cyanide Handling: Traditional routes require stoichiometric amounts of sodium cyanide to form the alpha-cyano moiety during the final coupling[1]. The alpha-chloro precursor is pre-functionalized, entirely removing free cyanide from the final API assembly facility.
-
Avoidance of Thionyl Chloride: By utilizing the free carboxylic acid directly, the highly exothermic and corrosive chlorination step is bypassed. This reduces the metallurgical requirements for the reactor vessels (allowing the use of standard Glass-Lined Steel instead of Hastelloy) and eliminates the need for complex caustic scrubbers to manage SO2 / HCl off-gassing.
Conclusion
The evaluation of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile establishes it as a highly efficacious and structurally elegant precursor for pyrethroid synthesis. By shifting the mechanistic pathway from traditional acylation to a PTC-driven SN2 alkylation, researchers can achieve near-quantitative yields, strict stereochemical fidelity, and a vastly improved safety profile that eliminates the need for highly toxic reagents in the final synthetic steps.
Sources
comparison of analytical techniques for the analysis of phenoxyacetonitriles.
Introduction: The Analytical Imperative
Phenoxyacetonitriles (e.g., CAS 3598-14-9) are highly versatile, bifunctional building blocks utilized extensively in organic synthesis. They serve as critical intermediates in the development of agrochemicals, vasodilators, and complex pharmaceutical active ingredients (APIs) such as Bazedoxifene[1],[2].
Characterized by a molecular weight of 133.15 g/mol , a boiling point of 235–238 °C, and the presence of both an ether linkage and a cyano group, the parent compound and its substituted derivatives present unique analytical challenges[3]. Selecting the optimal analytical technique depends heavily on the matrix, the volatility of the derivative, and the specific data required (e.g., reaction monitoring vs. absolute structural elucidation).
Mechanistic Comparison of Analytical Modalities
To ensure scientific integrity and high-fidelity data, researchers must understand the causality behind selecting a specific analytical platform.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing the parent phenoxyacetonitrile and its low-molecular-weight derivatives. Because these compounds are volatile and thermally stable, they readily partition into the gas phase. The use of an Electron Ionization (EI) source at 70 eV induces highly predictable fragmentation pathways—specifically, the homolytic cleavage of the ether bond and the loss of the cyanomethyl radical[4]. GC-MS is also the primary technique for identifying phenoxyacetonitriles generated as thermal degradation products in Py-GC/MS studies of polyurethanes[5].
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) / LC-MS
When phenoxyacetonitriles are incorporated into larger, more polar scaffolds (such as dihydrothiazolopyridone derivatives), their volatility decreases drastically, rendering GC-MS unsuitable[6]. RP-HPLC overcomes this by utilizing a hydrophobic stationary phase (C18) to retain the aromatic ring. Detection is typically performed via UV spectroscopy at 254 nm, which perfectly aligns with the π→π∗ transitions of the phenoxy chromophore, allowing for highly accurate purity assessments (>99% resolution)[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides mass-to-charge ratios, NMR is mandatory for absolute structural elucidation. In 1 H NMR (using CDCl 3 as the solvent), the methylene (-CH 2 -) protons situated between the highly electronegative oxygen atom and the electron-withdrawing cyano group exhibit a highly characteristic, deshielded singlet at approximately 4.76 ppm[4],[7]. This distinct signal makes NMR an invaluable tool for confirming the success of Williamson ether syntheses.
Quantitative Performance Comparison
The following table summarizes the performance metrics of each technique when applied to phenoxyacetonitrile analysis.
| Analytical Technique | Primary Application | Limit of Detection (LOD) | Resolution / Specificity | Typical Run Time | Sample Preparation |
| GC-MS (EI) | Reaction monitoring, volatile profiling | ~10–50 ppb | High (Library-matchable mass spectra) | 15–20 min | Simple dilution in volatile organic solvent (e.g., DCM). |
| RP-HPLC-UV | Final purity determination, API profiling | ~0.1–1 ppm | High (Chromatographic separation) | 10–15 min | Filtration and dilution in mobile phase. |
| LC-MS (ESI) | Polar derivative mass confirmation | ~1–10 ppb | Very High (Isotopic mass accuracy) | 10–15 min | Filtration and dilution in mobile phase. |
| 1 H / 13 C NMR | Structural elucidation, absolute purity (qNMR) | ~0.1% (Purity) | Absolute (Atomic connectivity) | 5–10 min | Dissolution in deuterated solvent (e.g., CDCl 3 ). |
Self-Validating Experimental Protocols
To guarantee trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.
Protocol 1: GC-MS Analysis for Reaction Monitoring
Causality: An HP-5MS column (5% phenyl methyl siloxane) is explicitly chosen because its slight polarity perfectly matches the dipole moment of the ether/nitrile functionalities, preventing peak tailing and ensuring sharp, quantifiable peaks[4].
-
Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of GC-grade dichloromethane (DCM). Vortex for 30 seconds.
-
System Suitability (Self-Validation): Inject 1 µL of pure DCM as a blank. Acceptance criteria: No peaks observed at the expected retention time of phenoxyacetonitrile, ruling out column carryover.
-
Chromatographic Conditions:
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature 50 °C (hold 1 min), ramp at 15 °C/min to 150 °C, then ramp at 10 °C/min to 280 °C (hold 5 min)[4].
-
-
MS Detection: Operate the EI source at 70 eV with an ion source temperature of 230 °C. Extract the total ion chromatogram (TIC) and compare the fragmentation pattern against the NIST library.
Protocol 2: RP-HPLC-UV for High-Fidelity Purity Determination
Causality: A gradient of water and acetonitrile containing 0.1% Trifluoroacetic acid (TFA) is used. The TFA acts as an ion-pairing agent, suppressing the ionization of any basic impurities and ensuring the phenoxyacetonitrile derivative elutes as a sharp, symmetrical band[6].
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water + 0.1% TFA.
-
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.
-
Degas both solvents via ultrasonication for 15 minutes.
-
-
System Suitability (Self-Validation): Inject a known reference standard of phenoxyacetonitrile (98%+ purity). Calculate the theoretical plate count ( N>5000 ) and tailing factor ( Tf<1.5 ) to validate column health.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the area under the curve (AUC) for all peaks. Calculate absolute purity using the area normalization method.
Analytical Decision Workflow
Analytical workflow for selecting the optimal technique for phenoxyacetonitrile analysis.
References
3.[5] Title: Identification and Evaluation of Hazardous Pyrolysates in Bio-Based Rigid Polyurethane-Polyisocyanurate Foam Smoke Source: MDPI URL: [Link]
4.[4] Title: Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation Source: ACS Publications URL: [Link]
5.[7] Title: Supplementary Information - Synthesis of 3a-t Source: The Royal Society of Chemistry URL: [Link]
6.[6] Title: Dihydrothiazolopyridone Derivatives as a Novel Family of Positive Allosteric Modulators of the Metabotropic Glutamate 5 (mGlu5) Receptor Source: PMC / NIH URL: [Link]
7.[2] Title: Patent Application Publication US 2012/0253038A1 Source: Google Patents URL: [Link]
Sources
- 1. CAS 3598-14-9: Phenoxyacetonitrile | CymitQuimica [cymitquimica.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 苯氧乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Dihydrothiazolopyridone Derivatives as a Novel Family of Positive Allosteric Modulators of the Metabotropic Glutamate 5 (mGlu5) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile Derivatives as Potential Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold Inspired by a Proven Pharmacophore
The 3-phenoxyphenylacetonitrile framework is a cornerstone in the development of highly potent neurotoxic insecticides. Its hydroxylated form, α-cyano-3-phenoxybenzyl alcohol, serves as the crucial alcohol moiety in Type II pyrethroids, a class of synthetic insecticides that have been instrumental in agriculture and public health for decades.[1] These pyrethroids, including commercial successes like Deltamethrin, Cypermethrin, and Cyfluthrin, derive their potent insecticidal activity from the precise stereochemical arrangement of this alcohol component esterified with a suitable cyclopropanecarboxylic acid.[2]
This guide ventures into a novel chemical space by exploring the structure-activity relationships (SAR) of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile derivatives. Here, the ester linkage characteristic of pyrethroids is replaced by a chlorine atom at the benzylic alpha-position. This modification presents an intriguing question in medicinal and agrochemical chemistry: can the α-chloro-α-cyano moiety act as an effective bioisostere for the α-cyano-ester group, potentially leading to a new class of insecticides with unique properties?
Lacking direct, side-by-side experimental data on this novel chloro-substituted series, this guide will provide a comprehensive and scientifically grounded comparison by leveraging the extensive body of research on their closest structural analogs—the Type II pyrethroids. By analyzing how structural modifications affect the insecticidal potency of these established compounds, we can infer a robust SAR model for the target 2-Chloro-2-(3-phenoxyphenyl)acetonitrile series, guiding future synthesis and evaluation efforts.
Pillar 1: The Molecular Target and Mechanism of Action
The insecticidal action of Type II pyrethroids is well-established; they are potent modulators of voltage-gated sodium channels (VGSCs) in the insect nervous system.[2] These channels are essential for the generation and propagation of action potentials. Type II pyrethroids, distinguished by the presence of an α-cyano group, bind to the open state of the VGSC and dramatically slow its inactivation and deactivation kinetics. This leads to a prolonged influx of sodium ions, causing membrane depolarization, repetitive neuronal firing, and eventual paralysis, leading to the death of the insect.[2]
It is hypothesized that 2-Chloro-2-(3-phenoxyphenyl)acetonitrile derivatives, if active, will share this mechanism of action due to the preservation of the key pharmacophoric elements responsible for binding to the VGSC.
Caption: Proposed mechanism of action on the insect voltage-gated sodium channel.
Pillar 2: A Deep Dive into Structure-Activity Relationships (SAR)
The insecticidal potency of this chemical class is dictated by three primary structural regions: the substituents at the alpha-carbon, the stereochemistry at this chiral center, and the substitution pattern on the 3-phenoxyphenyl ring system.
Part A: The Alpha-Carbon Substituents - A Tale of Two Bioisosteres
The identity of the groups attached to the benzylic carbon, alpha to the nitrile, is critical for activity.
-
The α-Cyano Group: The presence of the nitrile (cyano) group is a defining feature of Type II pyrethroids and is indispensable for high potency. It significantly enhances the ability of the molecule to prolong the open state of the sodium channel.[3] Furthermore, it can increase metabolic stability by making the adjacent C-H bond less susceptible to oxidative metabolism.[3] For the 2-chloro derivatives, the α-cyano group is considered essential.
-
The α-Chloro Group as an Ester Bioisostere: In our target series, the ester group of a pyrethroid is replaced by a chlorine atom. Bioisosteric replacement is a cornerstone strategy in drug design used to improve molecular properties while retaining biological activity.[4][5] The rationale for this substitution lies in the potential for the chlorine atom to mimic key physicochemical properties of the ester moiety found in pyrethroids.
-
Steric and Electronic Properties: A chlorine atom is sterically smaller than the typical cyclopropanecarboxylate ester groups but possesses a similar electron-withdrawing nature, which can influence the electronic environment of the benzylic carbon and its interaction with the receptor site. While chlorine is often considered a bioisostere for a methyl group, its ability to alter metabolism and electronic character makes it a versatile substituent.[6]
-
Metabolic Stability: The C-Cl bond is generally more resistant to hydrolysis than an ester bond. This could translate to increased metabolic stability and a longer half-life in the insect, potentially enhancing overall potency or duration of action.
-
Part B: The Critical Role of Stereochemistry
For pyrethroids with a chiral center at the α-cyano position, the stereochemistry is a primary determinant of insecticidal activity. The (S)-configuration of the α-cyano-3-phenoxybenzyl alcohol moiety is consistently associated with significantly higher potency.[1][2] For instance, Deltamethrin, which is a single isomer, contains the (S)-α-cyano configuration and is one of the most potent pyrethroids.[1] This strong stereochemical preference strongly implies a specific, three-dimensional fit within the binding site on the sodium channel. Therefore, for the synthesis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile derivatives, achieving the (S)-configuration at the α-carbon is predicted to be essential for maximizing insecticidal activity.
Part C: Comparative Analysis of Substitutions on the 3-Phenoxyphenyl Moiety
The substitution pattern on the distal phenoxy ring provides a rich area for SAR exploration. By examining the insecticidal potency of commercial pyrethroids that differ only in this region, we can establish clear guidelines for designing new derivatives. The following table summarizes the topical toxicity of several key α-cyano-3-phenoxybenzyl ester pyrethroids against a susceptible laboratory strain of the housefly, Musca domestica.
| Compound | Substitution on Phenoxy Ring | Topical LD₅₀ (ppm) vs. M. domestica | Relative Potency (Deltamethrin = 1.0) |
| Deltamethrin | None | 0.0185[7] | 1.00 |
| Cypermethrin | None | 0.0223[7] | 0.83 |
| Cyfluthrin | 4'-Fluoro | 0.0133[7] | 1.39 |
| Fenvalerate | 4'-Chloro (on phenyl, not phenoxy) | ~31.5x less potent than Deltamethrin* | ~0.03 |
Note: Fenvalerate has a different acid moiety and a 4'-chloro substitution on the phenylacetic acid portion, not the phenoxybenzyl alcohol. It is included to show the dramatic effect of the overall structure and is noted as significantly less potent.[8]
Key SAR Insights from the Phenoxyphenyl Ring:
-
Unsubstituted Ring (Deltamethrin, Cypermethrin): The parent 3-phenoxyphenyl structure provides a highly potent scaffold, as evidenced by the low LD₅₀ values of Deltamethrin and Cypermethrin.[7]
-
4'-Fluoro Substitution (Cyfluthrin): The introduction of a small, electron-withdrawing fluorine atom at the 4'-position of the phenoxy ring leads to a notable increase in potency. Cyfluthrin is approximately 1.4 times more potent than Deltamethrin against houseflies.[7] This suggests that modification of this position with small, electronegative groups is a favorable strategy.
-
General Trends: While comprehensive public data is limited, patent literature and agrochemical development have shown that substitutions on the phenoxy ring can modulate potency, spectrum of activity, and metabolic stability. Small, lipophilic, and electron-withdrawing groups are often favored.
Caption: Key SAR trends for substitutions on the 3-phenoxyphenyl ring.
Pillar 3: Experimental Protocols
Trustworthy and reproducible experimental design is paramount. The following sections provide detailed, self-validating protocols for the synthesis and biological evaluation of a representative target compound.
Protocol 1: Synthesis of (S)-2-Chloro-2-(3-phenoxyphenyl)acetonitrile
This protocol outlines a two-step synthesis starting from commercially available 3-phenoxybenzaldehyde. The key steps are the formation of the racemic cyanohydrin followed by chlorination. Chiral separation would be required to isolate the desired (S)-enantiomer.
Step 1: Synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (Racemic Cyanohydrin)
-
Rationale: This step creates the core α-hydroxy-acetonitrile structure via nucleophilic addition of cyanide to the aldehyde. The reaction is typically performed under mild conditions to avoid side reactions.
-
Materials:
-
3-Phenoxybenzaldehyde (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Sodium Bisulfite (NaHSO₃) (optional, for purification)
-
Dichloromethane (DCM)
-
Aqueous Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-phenoxybenzaldehyde (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
-
In a separate flask, dissolve sodium cyanide (1.2 eq) in water.
-
Slowly add the aqueous NaCN solution to the stirred aldehyde solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add 1M HCl dropwise until the pH of the aqueous layer is ~5-6.
-
Allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile. The product can be purified by column chromatography if necessary.
-
Step 2: Chlorination to (S)-2-Chloro-2-(3-phenoxyphenyl)acetonitrile
-
Rationale: The hydroxyl group of the cyanohydrin is converted to a chlorine atom using a standard chlorinating agent like thionyl chloride (SOCl₂). Pyridine is used as a base to neutralize the HCl byproduct.
-
Materials:
-
Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Diethyl Ether or DCM
-
-
Procedure:
-
Dissolve the racemic cyanohydrin (1.0 eq) and pyridine (2.0 eq) in anhydrous diethyl ether in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise via a syringe over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours.
-
Quench the reaction by slowly adding ice-cold water.
-
Transfer to a separatory funnel, separate the organic layer, and wash with cold 1M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude racemic product.
-
Purification and Chiral Separation: Purify the racemic mixture using flash column chromatography. The enantiomers must then be separated using chiral HPLC to isolate the desired (S)-enantiomer for biological testing.
-
Caption: Synthetic workflow for the target (S)-2-Chloro derivative.
Protocol 2: Insecticidal Bioassay - Topical Application LD₅₀ Determination
-
Rationale: This protocol determines the dose of a compound required to kill 50% of a test population (Lethal Dose, LD₅₀), providing a standardized measure of acute toxicity. The topical application method is precise and widely used for assessing insecticide potency against insects like the housefly.[7]
-
Materials & Organisms:
-
Test Compound (e.g., (S)-2-Chloro-2-(4'-fluoro-3-phenoxyphenyl)acetonitrile)
-
Acetone (analytical grade)
-
Micro-applicator or calibrated syringe
-
Adult houseflies (Musca domestica, susceptible strain), 2-4 days old
-
Holding cages with food (sugar) and water
-
CO₂ for anesthetization
-
-
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of the test compound in acetone. Create a series of five to seven serial dilutions from the stock solution to cover a range of expected mortalities (e.g., from 10% to 90%). A control group will receive acetone only.
-
Insect Handling: Anesthetize a batch of houseflies lightly with CO₂.
-
Topical Application: Using the micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of each dosing solution to the dorsal thorax of individual flies. Use 20-25 flies per concentration level and for the control group.
-
Incubation: Place the treated flies in clean holding cages with access to food and water. Maintain at a constant temperature (e.g., 25°C) and humidity.
-
Mortality Assessment: Record the number of dead or moribund flies in each cage at 24 hours post-treatment. A fly is considered moribund if it is unable to move in a coordinated manner.
-
Data Analysis: Correct the mortality data for any control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LD₅₀ value and its 95% confidence intervals.[9]
-
Conclusion and Future Directions
-
The Core Scaffold is Validated: The 3-phenoxyphenylacetonitrile core is a highly privileged scaffold for potent insecticidal activity.
-
Key Structural Features are Essential: The presence of an α-cyano group and, critically, the (S)-stereochemistry at the α-carbon are predicted to be indispensable for high potency.
-
A Clear Path for Optimization Exists: The 4'-position on the distal phenoxy ring is a key modification point. The superior activity of 4'-fluoro-substituted pyrethroids strongly suggests that synthesizing and testing a (S)-2-Chloro-2-(4'-fluoro-3-phenoxyphenyl)acetonitrile derivative is a high-priority next step.
-
The α-Chloro Moiety is a Promising Bioisostere: The replacement of the ester with a chlorine atom is a chemically sound strategy that may confer benefits such as enhanced metabolic stability.
The logical next step is the synthesis and rigorous biological evaluation of a focused library of these chloro-derivatives to validate the hypotheses presented in this guide. Direct, quantitative comparison of these novel compounds against their pyrethroid ester counterparts will definitively establish their potential as a new generation of insecticides.
References
- El-Naggar, J., Zidan, H., & El-Saeady, A. (2015). Topical Application of Some Pyrethroids against the Housefly Musca domestica L. (Diptera: Muscidae) in Jeddah, Saudi Arabia. Life Science Journal, 12(1).
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Katsuda, Y. (2020). Discovery and development of pyrethroid insecticides. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 96(5), 195–214. [Link]
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Katsuda, Y. (2020). Discovery and development of pyrethroid insecticides. PMC, 96(5), 195–214. [Link]
- Vatandoost, H., & Gholizadeh, S. (2004). Structure-activity relationship of pyrethroids against different geographical strains of larvae of malaria vector, Anopheles stephensi, and role of mixed function oxidase in resistance phenomenon. Acta Medica Iranica, 42(2), 89-96.
- de Oliveira, C. F., & de Carvalho, S. M. (1997). Efficacy of seven pyrethroids against Musca domestica Linnaeus, 1758 (Diptera, Muscidae). Arquivos do Instituto Biológico, 64(2), 111-113.
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Vatandoost, H., et al. (2004). Structure-activity relationship of pyrethroids against different geographical strains of larvae of malaria vector, Anopheles stephensi... ResearchGate. [Link]
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Fishel, F. M. (2020). Toxicity of Common Indoor Household Insecticides Registered in Florida. Florida Online Journals. [Link]
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Abdel-Halim, H., et al. (2023). Insecticidal efficacy and structure activity relationship study of some synthesized cyano benzylidene and bisbenzylidene derivatives against Aphis nerii. Growing Science. [Link]
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Abdel-Halim, H., et al. (2023). Insecticidal efficacy and structure activity relationship study of some synthesized cyano benzylidene and bisbenzylidene derivatives against Aphis nerii. ResearchGate. [Link]
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van Oosterhout, H., et al. (2017). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. The Royal Society of Chemistry. [Link]
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Elliott, M., et al. (1979). Insecticidal activity of pyrethrins and related compounds. 11. Relative potencies of isomeric cyano-substituted 3-phenoxybenzyl esters. Rothamsted Repository. [Link]
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Lee, C. Y., et al. (2015). Comparative Effectiveness of Insecticides for Use Against the House Fly (Diptera: Muscidae): Determination of Resistance Levels on a Malaysian Poultry Farm. ResearchGate. [Link]
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Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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Itoh, M., et al. (1977). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses. [Link]
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El-Sayed, R., et al. (2022). Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.). ACS Omega. [Link]
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Ukrpromzoun. (2018). The potentially bioisosteric replacement[1][7] from methyl... ResearchGate. [Link]
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Dadwal, A., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. PMC. [Link]
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ResearchGate. (2010). Conversion of mandelonitrile, acetophenone cyanohydrin,... [Link]
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El-Sayed, R., et al. (2022). Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.). Semantic Scholar. [Link]
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2-Chloro-2-(3-phenoxyphenyl)acetonitrile proper disposal procedures
Operational Guide: Safe Handling and Disposal of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
Executive Summary
2-Chloro-2-(3-phenoxyphenyl)acetonitrile (CAS: 39590-26-6) is a highly reactive α-chloro nitrile primarily utilized as a chemical intermediate in the synthesis of pyrethroid insecticides[1]. Due to its highly electrophilic nature and potential to release acutely toxic gases upon degradation, it cannot be treated as standard organic waste. It must be managed with strict adherence to2[2]. This guide provides a self-validating procedural framework for its safe operational handling, spill mitigation, and final disposal.
Chemical Hazard Profile & Mechanistic Rationale
To safely manage and dispose of a chemical, laboratory personnel must first understand the causality behind its intrinsic reactivity. 2-Chloro-2-(3-phenoxyphenyl)acetonitrile contains an α-chloro group adjacent to a nitrile, rendering the alpha-carbon exceptionally electrophilic and prone to nucleophilic attack[3].
-
Hydrolytic Instability: Exposure to aqueous environments, particularly under basic or acidic conditions, catalyzes the hydrolysis of the chlorine atom. This reaction forms a highly unstable cyanohydrin intermediate[3].
-
Toxic Gas Evolution: The cyanohydrin intermediate rapidly decomposes to yield 3-phenoxybenzaldehyde and Hydrogen Cyanide (HCN) gas. Simultaneously, the displaced chloride forms Hydrogen Chloride (HCl) gas[3].
-
Physiological Hazards: The compound acts as a potent alkylating agent and lachrymator. It is4[4].
Because of this specific degradation pathway, water must never be used to clean up spills or dilute this chemical.
Mechanistic pathway of α-chloro nitrile hydrolysis leading to toxic HCN and HCl gas release.
Waste Segregation & Accumulation Protocol
Proper segregation prevents inadvertent reactions in the waste stream. Under 2[2], chemical waste must be accumulated at or near the point of generation under strict laboratory personnel control.
Step-by-Step Accumulation Methodology:
-
Container Selection: Use high-density polyethylene (HDPE) or Teflon-lined amber glass containers. Ensure the container is chemically compatible, free from deterioration, and equipped with a leak-proof closure[2][5].
-
Segregation: Strictly isolate this waste from aqueous solutions, strong acids, strong bases, and oxidizing agents to prevent the hydrolytic release of HCN[6].
-
Labeling: Affix a hazardous waste label immediately upon placing the first drop of waste into the container. The label must explicitly state "Hazardous Waste" and list the full chemical name: 2-Chloro-2-(3-phenoxyphenyl)acetonitrile (no abbreviations or formulas)[5][7].
-
Storage Limits: Store in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a polyethylene tray) to capture potential leaks[7][8]. EPA regulations mandate that5[5].
Spill Response & Cleanup Procedures
In the event of a spill, immediate containment is required to prevent aerosolization or environmental release. Spilled chemicals and the absorbent materials used must be treated as hazardous waste[7].
Step-by-Step Spill Mitigation:
-
Evacuate and Isolate: Immediately clear personnel from the immediate area. Ensure the laboratory fume hood is operating at maximum exhaust.
-
Don PPE: Equip a NIOSH-approved respirator (if outside a fume hood), double nitrile gloves, chemical splash goggles, and a chemically resistant lab coat[4].
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a specialized chemical spill pad. Do not use water or damp rags due to the risk of hydrolysis[4].
-
Collection: Carefully sweep the saturated absorbent using non-sparking tools and place it into a rigid, sealable hazardous waste container[7].
-
Decontamination: Wipe the area with a dry cloth, followed by a very mild, non-reactive solvent (like hexanes or dry isopropanol) if necessary, adding all wipes to the hazardous waste container.
Final Disposal Operations
Because 2-Chloro-2-(3-phenoxyphenyl)acetonitrile is not amenable to drain disposal or biological degradation, it must be destroyed thermally[6].
-
Incineration: The only acceptable method of final disposal is high-temperature incineration at an EPA-permitted RCRA facility[2].
-
EH&S Coordination: Submit a waste pickup request to your institution's Environmental Health and Safety (EH&S) department before the container reaches 90% capacity[5].
Step-by-step operational workflow for the compliant accumulation and disposal of chemical waste.
Quantitative Data & Specifications
| Parameter | Specification / Requirement | Rationale / Causality |
| Primary Hazards | Toxic, Reactive, Lachrymator | Acts as an alkylating agent; releases HCN/HCl upon hydrolysis[3][4]. |
| Incompatible Materials | Water, Strong Acids, Strong Bases, Oxidizers | Catalyzes rapid degradation and toxic gas evolution[6]. |
| Required PPE | Double Nitrile gloves, safety goggles, lab coat | Prevents severe dermal absorption and eye irritation[4]. |
| SAA Storage Limit | Up to 55 gallons (or 1 qt acute waste) | Federal RCRA guidelines for indefinite accumulation at the point of generation[8]. |
| Full Container Removal | Within 72 hours of becoming full | EPA regulatory mandate for Satellite Accumulation Areas[5]. |
| Disposal Method | High-Temperature Incineration | Ensures complete thermal destruction of the nitrile and chlorinated moieties[2]. |
References
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. 6
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. 2
-
Management of Waste - Prudent Practices in the Laboratory - NIH / NCBI Bookshelf. 8
-
Hazardous Chemical Waste Management Guidelines - Columbia University. 5
-
SAFETY DATA SHEET - Thermo Fisher Scientific.4
-
39590-26-6_2-Chloro-2-(3-phenoxyphenyl)acetonitrile - ChemSrc. 1
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. 7
-
Handling and Storage of Chlorinated Alpha-Keto Acids - Benchchem. 3
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Personal protective equipment for handling 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
Advanced Safety and Handling Protocol for 2-Chloro-2-(3-phenoxyphenyl)acetonitrile
As drug development and agrochemical synthesis grow increasingly complex, researchers frequently encounter highly reactive intermediates. 2-Chloro-2-(3-phenoxyphenyl)acetonitrile (CAS 39590-26-6)[1] is a prime example of a versatile yet hazardous building block. As a Senior Application Scientist, I have observed that standard laboratory safety protocols often fail to account for the synergistic hazards presented by multi-functional molecules. This guide provides a comprehensive, mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific alpha-chloronitrile.
Mechanistic Hazard Profiling
To design an effective safety protocol, we must first understand why the chemical is dangerous. The hazards of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile stem from its unique structural motifs:
-
The Alpha-Chloro Electrophile: The chlorine atom is positioned on the alpha-carbon adjacent to the electron-withdrawing nitrile group. This creates a highly electrophilic center prone to rapid nucleophilic substitution (SN2) reactions. In a biological context, this translates to aggressive alkylation of cellular proteins and DNA, resulting in severe tissue necrosis and skin sensitization.
-
The Nitrile Moiety: While bulky aryl-alkyl nitriles do not spontaneously liberate cyanide gas at room temperature, they present a severe latent hazard. Under conditions of thermal decomposition or reaction with strong acids, the molecule can degrade to release highly toxic hydrogen cyanide (HCN) and hydrogen chloride (HCl) gases[2],[3].
-
The Phenoxyphenyl Group: This bulky, aromatic ether linkage significantly increases the molecule's lipophilicity. Highly lipophilic compounds bypass the stratum corneum with ease, meaning dermal exposure can rapidly escalate into systemic toxicity[4].
Quantitative Hazard Assessment
Because direct toxicological data for CAS 39590-26-6 is limited, we must rely on structural analogs (such as 2-chlorophenylacetonitrile) to establish a baseline safety matrix[2],[5].
| Chemical Property / Hazard | Value / GHS Classification | Mechanistic Rationale |
| CAS Number | 39590-26-6[1] | Unique identifier for the specific phenoxyphenyl derivative. |
| Acute Toxicity (Oral/Dermal) | Category 2 / Category 3[3] | High lipophilicity drives rapid systemic absorption across mucous membranes and skin[4]. |
| Skin Corrosion / Eye Irritation | Category 2[2] | Alpha-chlorine acts as a potent electrophilic alkylating agent, causing chemical burns[4]. |
| Inhalation Toxicity | Category 3[3] | Vapor or aerosolized particulate inhalation causes severe respiratory tract irritation[4]. |
| Thermal Decomposition | HCN, HCl, NOx, COx[2] | Cleavage of the nitrile and chlorinated groups under extreme heat or acidic conditions[3]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling lipophilic alkylating agents. The following self-validating PPE system must be employed:
-
Hand Protection (The Double-Glove Protocol): Standard 4-mil nitrile gloves offer virtually zero breakthrough resistance to halogenated aromatics.
-
Inner Layer: 4-mil Nitrile (for tactile dexterity).
-
Outer Layer: Butyl rubber (minimum 14-mil) or Laminate (e.g., Silver Shield®). Butyl rubber provides the necessary chemical resistance against lipophilic halogenated compounds.
-
Validation Step: Always perform a pneumatic inflation test on butyl gloves prior to donning to check for microscopic pinholes.
-
-
Eye and Face Protection: The risk of permanent corneal damage via alkylation requires a zero-tolerance approach to splashes. Wear non-vented, splash-proof chemical goggles. If scaling up beyond 50 grams, supplement with an 8-inch polycarbonate face shield.
-
Body Protection: A woven cotton lab coat is a liability; it will absorb the chemical and hold it against the skin. Use a disposable, chemical-resistant Tyvek® suit or a specialized polyethylene-coated apron.
-
Respiratory Protection: All handling must occur within a certified fume hood. If engineering controls fail, a full-face air-purifying respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory to protect against potential HCl or HCN off-gassing[4].
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a closed-loop safety system during experimental execution.
-
Step 1: Engineering Control Validation: Before opening the reagent bottle, verify that the chemical fume hood's face velocity is operating between 80–120 feet per minute (fpm). Clear the workspace of all incompatible materials, specifically strong acids, strong bases, and strong oxidizers[2],[4].
-
Step 2: Dispensing and Transfer: Utilize positive displacement pipettes for viscous liquids or anti-static spatulas for solids to prevent aerosolization. Never leave the primary container open longer than necessary to minimize atmospheric moisture exposure, which could initiate slow hydrolysis.
-
Step 3: Reaction Execution: Conduct all reactions involving 2-Chloro-2-(3-phenoxyphenyl)acetonitrile in a closed system under an inert atmosphere (Nitrogen or Argon). This prevents moisture ingress and mitigates the risk of uncontrolled exothermic side reactions.
-
Step 4: Surface Decontamination: Post-operation, wipe down all balances, spatulas, and hood surfaces with a mild alkaline solution (e.g., 5% sodium carbonate). The mild base will safely hydrolyze trace amounts of the reactive alpha-chloronitrile without generating the extreme heat associated with strong bases. Follow with a distilled water rinse.
Fig 1. Standard operating procedure for handling highly reactive, lipophilic alpha-chloronitriles.
Emergency Response & Spill Mitigation
In the event of an exposure or spill, immediate, pre-planned action is required.
-
Dermal Exposure: Immediately remove contaminated clothing. Do not use solvents (like acetone or ethanol) to wash the skin, as this will artificially increase the dermal absorption of the lipophilic compound. Wash aggressively with copious amounts of soap and water for a minimum of 15 minutes[2]. Seek immediate medical attention.
-
Spill Cleanup: Never use combustible materials like sawdust to absorb spills of reactive halogenated compounds. Cover the spill with an inert absorbent such as dry sand or vermiculite. Carefully sweep the absorbed material using non-sparking tools and place it into a highly visible, sealable hazardous waste container.
Fig 2. Emergency spill response logic tree for toxic chlorinated nitrile compounds.
Disposal and Waste Management Plan
Improper disposal of chlorinated nitriles can lead to catastrophic laboratory incidents.
-
Segregation: All waste containing 2-Chloro-2-(3-phenoxyphenyl)acetonitrile must be strictly segregated into designated "Halogenated Organic Waste" carboys.
-
Chemical Incompatibilities: Ensure the waste container does not contain strong acids. Mixing a nitrile with concentrated acid in a sealed waste carboy will generate lethal hydrogen cyanide (HCN) gas and pressurize the vessel, leading to a potential explosion[2],[3].
-
Labeling and Storage: Clearly label the waste with the specific chemical name, CAS number (39590-26-6)[1], and the hazards (Toxic, Irritant, Halogenated). Store waste containers in secondary containment trays to prevent environmental contamination in the event of a leak.
-
Final Disposition: Arrange for pickup by a certified hazardous waste disposal contractor. This compound must be destroyed via high-temperature incineration equipped with scrubbers to neutralize the resulting HCl and NOx emissions.
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". United States Department of Labor. Available at: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. Available at: [Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Management". United States EPA. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
